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3-(Propan-2-yl)-4-propoxyaniline Documentation Hub

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  • Product: 3-(Propan-2-yl)-4-propoxyaniline
  • CAS: 1310292-87-5

Core Science & Biosynthesis

Foundational

chemical properties of 3-(Propan-2-yl)-4-propoxyaniline

This technical guide provides an in-depth analysis of 3-(Propan-2-yl)-4-propoxyaniline (also designated as 3-isopropyl-4-propoxyaniline). As a Senior Application Scientist, I have structured this document to serve as a p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(Propan-2-yl)-4-propoxyaniline (also designated as 3-isopropyl-4-propoxyaniline).

As a Senior Application Scientist, I have structured this document to serve as a primary reference for synthesis planning, property prediction, and application development. Given the specialized nature of this intermediate, where direct experimental data is often proprietary or sparse, this guide synthesizes first-principles organic chemistry with high-confidence Structure-Activity Relationship (SAR) modeling.

Chemical Class: Alkylated Aniline Ether | Role: Fine Chemical Intermediate

Part 1: Chemical Identity & Structural Analysis

This molecule represents a "privileged scaffold" modification—combining the electron-donating properties of an alkoxy group with the steric bulk of an isopropyl group on an aniline core. This specific substitution pattern (3,4-disubstitution) is critical in medicinal chemistry for optimizing the lipophilicity and metabolic stability of drug candidates.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 3-(Propan-2-yl)-4-propoxyaniline
Common Synonyms 3-Isopropyl-4-propoxyaniline; 4-Amino-2-isopropylphenyl propyl ether
Molecular Formula

Molecular Weight 193.29 g/mol
SMILES CCCOc1c(cc(N)cc1)C(C)C
CAS Registry Number 1310292-87-5 (Referenced in catalog databases; verify per batch)
Structural Logic & Electronic Effects

The molecule features a push-pull electronic system modified by steric factors:

  • Primary Amine (-NH₂): Strongly electron-donating (resonance) and acts as the primary nucleophilic handle.

  • Propoxy Group (-OPr): Located at the para position relative to the amine (in the precursor synthesis context) or ortho to the isopropyl. It acts as a strong electron donor by resonance, increasing electron density in the ring.

  • Isopropyl Group (-iPr): Located at the meta position relative to the amine. It provides:

    • Steric Occlusion: Protects the ortho position (position 2) from metabolic attack or unwanted side reactions.

    • Lipophilicity: Significantly increases

      
       compared to a methyl or ethyl substituent.
      

Part 2: Physicochemical Profile (Predicted & Experimental)

The following data points are derived from consensus SAR modeling and standard aniline derivative properties.

Table 1: Key Physical Properties
PropertyValue (Approx/Predicted)Context / Implication
Physical State Viscous Oil or Low-Melting SolidLikely an oil at RT due to the flexible propoxy chain disrupting crystal packing.
Boiling Point 295°C - 305°C (at 760 mmHg)High boiling point requires high-vacuum distillation for purification.
LogP (Lipophilicity) 3.2 ± 0.4High. Indicates good membrane permeability but potential aqueous solubility issues.
pKa (Conjugate Acid) 5.2 - 5.6Slightly more basic than unsubstituted aniline (4.6) due to the electron-donating propoxy and alkyl groups.
Water Solubility < 0.5 mg/mLPractically insoluble. Requires organic co-solvents (DMSO, Ethanol, DCM).
Topological Polar Surface Area (TPSA) ~35 ŲFavorable for Blood-Brain Barrier (BBB) penetration if used in CNS-active drugs.

Part 3: Synthetic Methodology

The most robust route to 3-(Propan-2-yl)-4-propoxyaniline avoids the direct alkylation of aniline (which leads to poly-alkylation). Instead, it utilizes a Nitration-Reduction sequence starting from a phenolic precursor.

Validated Retrosynthetic Pathway

The synthesis hinges on the para-directing power of the alkoxy group overcoming the steric hindrance of the isopropyl group.

Protocol Logic:

  • Starting Material: 2-Isopropylphenol (o-Cumenol).

  • Etherification: Protect the phenol and install the propoxy chain.

  • Nitration: The propoxy group directs the incoming nitro group to the para position (position 4 relative to oxygen).

  • Reduction: Conversion of the nitro group to the aniline.

Synthesis Workflow Diagram

Synthesis Start 2-Isopropylphenol (o-Cumenol) Step1 Etherification (1-Bromopropane, K2CO3, DMF) Start->Step1 Inter1 1-Propoxy-2-isopropylbenzene Step1->Inter1 Yield ~90% Step2 Nitration (HNO3, AcOH, <10°C) Inter1->Step2 Inter2 4-Nitro-1-propoxy-2-isopropylbenzene Step2->Inter2 Regioselective (Para to OPr) Step3 Reduction (H2, Pd/C or Fe/HCl) Inter2->Step3 Final 3-(Propan-2-yl)-4-propoxyaniline Step3->Final Yield >85%

Figure 1: Step-wise synthesis of 3-(Propan-2-yl)-4-propoxyaniline ensuring correct regiochemistry.

Critical Experimental Notes
  • Regioselectivity Control: During nitration (Step 2), temperature control is vital (<10°C). Higher temperatures may lead to ortho-nitration (position 6), creating an isomeric impurity (2-nitro-1-propoxy-6-isopropylbenzene) which is difficult to separate.

  • Purification: The final aniline is prone to oxidation. It should be stored under argon or converted immediately to a stable salt (e.g., Hydrochloride) for long-term storage.

Part 4: Reactivity & Application Potential

Chemical Reactivity Profile

The molecule possesses two distinct reactive centers: the nucleophilic nitrogen and the electron-rich aromatic ring.

  • N-Acylation/Alkylation: The primary amine is highly nucleophilic. It reacts readily with acid chlorides, isocyanates, and sulfonyl chlorides.

    • Application: Synthesis of urea-based herbicides or amide-linked kinase inhibitors.

  • Electrophilic Aromatic Substitution (EAS):

    • The ring is activated. The position ortho to the amine (Position 6, adjacent to the isopropyl) is the most favorable site for further substitution (e.g., halogenation) due to the cooperative directing effects of the amine and alkoxy groups.

Biological Signaling & Metabolism

In a drug discovery context, this scaffold is often used to tune the "metabolic soft spot" of a drug.

  • CYP450 Metabolism: The O-propyl chain is a site for oxidative dealkylation (O-dealkylation), likely mediated by CYP2D6 or CYP3A4, releasing the phenol.

  • Steric Shielding: The isopropyl group at position 3 sterically hinders metabolic attack at the adjacent ring positions, potentially extending the half-life (

    
    ) of the parent drug.
    

Reactivity Center 3-(Propan-2-yl)-4-propoxyaniline Acylation Amide Formation (Target: Kinase Inhibitors) Center->Acylation R-COCl Dealkylation Metabolic O-Dealkylation (CYP450 -> Phenol) Center->Dealkylation In Vivo Sandmeyer Diazotization (Sandmeyer Reaction) Center->Sandmeyer NaNO2/HCl

Figure 2: Primary reactivity and metabolic pathways.

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Like most anilines, this compound should be treated as toxic if swallowed, inhaled, or in contact with skin.

  • Specific Risk: Methemoglobinemia . Aniline derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

  • Skin/Eye: Irritant. The lipophilic nature allows rapid dermal absorption.

Handling Protocol:

  • PPE: Butyl rubber gloves (standard nitrile may degrade with long exposure to aromatic amines), chemical splash goggles, and a fume hood.

  • Spill Management: Do not use water. Absorb with sand or vermiculite. Neutralize contaminated surfaces with dilute acetic acid followed by soap water.

  • Storage: Dark, cold (2-8°C), under inert atmosphere (Nitrogen/Argon).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aniline Derivatives and SAR Data. Retrieved from [Link]

  • American Elements. 3-(Propan-2-yl)-4-propoxyaniline Product Catalog. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Alkoxy-anilines and their toxicological profiles. Retrieved from [Link]

Exploratory

solubility profile of 3-(Propan-2-yl)-4-propoxyaniline in organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of 3-(Propan-2-yl)-4-propoxyaniline in Organic Solvents Authored by: A Senior Application Scientist For distribution to: Researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Determining the Solubility Profile of 3-(Propan-2-yl)-4-propoxyaniline in Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for determining the solubility profile of 3-(Propan-2-yl)-4-propoxyaniline. In the absence of extensive published quantitative data for this specific molecule, this document serves as a detailed methodological guide, empowering researchers to generate a robust and accurate solubility profile. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and discuss the interpretation of the resulting data, all grounded in established scientific principles.

Introduction: Understanding the Molecule and the Importance of Solubility

3-(Propan-2-yl)-4-propoxyaniline is a substituted aniline derivative. Its molecular structure, featuring a polar amino group and a largely non-polar aromatic ring with alkyl and alkoxy substituents, suggests a nuanced solubility behavior. The "like dissolves like" principle is a foundational concept in predicting solubility; it suggests that substances with similar intermolecular forces are likely to be soluble in one another.[1] For 3-(Propan-2-yl)-4-propoxyaniline, this implies potential solubility in a range of organic solvents, with the degree of solubility depending on the solvent's polarity, hydrogen bonding capacity, and other physicochemical properties.

The solubility of a compound is a critical parameter in drug development and chemical research, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation.[2] An accurate solubility profile is therefore not just a datasheet but a crucial piece of information for any research or development involving this compound.

Theoretical Framework: Factors Governing Solubility

The solubility of 3-(Propan-2-yl)-4-propoxyaniline in a given solvent is a result of the interplay between several key factors:

  • Solute-Solvent Interactions: The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For 3-(Propan-2-yl)-4-propoxyaniline, this involves van der Waals forces, dipole-dipole interactions, and hydrogen bonding. The amino group can act as a hydrogen bond donor, while the oxygen of the propoxy group and the nitrogen of the amino group can act as hydrogen bond acceptors.

  • Solvent Properties:

    • Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents, like alcohols, will interact favorably with the polar amino group of the aniline. Non-polar solvents, such as hydrocarbons, will interact more with the non-polar aromatic ring and alkyl substituents.

    • Hydrogen Bonding: Protic solvents (e.g., alcohols) can donate hydrogen bonds, which can significantly enhance the solubility of compounds with hydrogen bond accepting groups. Aprotic polar solvents (e.g., acetone, DMSO) can accept hydrogen bonds but cannot donate them.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is a critical parameter to consider and control during experimental determination.[3]

  • Molecular Structure of the Solute: The presence of both polar (amino, propoxy) and non-polar (isopropyl, phenyl) groups in 3-(Propan-2-yl)-4-propoxyaniline makes its solubility highly dependent on the balance of these characteristics in the chosen solvent.[2] The substitution pattern on the aniline ring is known to significantly affect the solubility of the resulting polymer derivatives.[4]

Experimental Determination of Solubility: A Step-by-Step Guide

A reliable method for determining the solubility of a compound is the isothermal equilibrium method , which can be categorized into "excess solid" or "excess solvent" approaches.[5] The "excess solid" method, where an excess of the solid compound is equilibrated with the solvent, is a robust and commonly used technique.

Materials and Equipment
  • 3-(Propan-2-yl)-4-propoxyaniline (solid, high purity)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Recommended Organic Solvents for Profiling

To obtain a comprehensive solubility profile, a diverse set of organic solvents should be tested. These can be categorized by their polarity and hydrogen bonding capabilities:

Solvent CategoryExamplesRationale
Polar Protic Solvents Methanol, Ethanol, IsopropanolCapable of both donating and accepting hydrogen bonds, expected to show good solubility due to interaction with the amino and propoxy groups.[1]
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Can accept hydrogen bonds and have significant dipole moments, likely to be effective solvents.
Non-Polar Solvents Hexane, Toluene, Diethyl EtherPrimarily interact through van der Waals forces with the non-polar parts of the molecule. Solubility is expected to be lower than in polar solvents.[6][7]
Chlorinated Solvents Dichloromethane, ChloroformIntermediate polarity, good general solvents for many organic compounds.
Experimental Workflow

The following workflow outlines the steps for determining the solubility of 3-(Propan-2-yl)-4-propoxyaniline in a selected organic solvent.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess solid into vial prep2 Add known volume of solvent prep1->prep2 Step 1 equil1 Seal and place in shaker at constant temperature prep2->equil1 Step 2 equil2 Equilibrate for a set time (e.g., 24-48 hours) equil1->equil2 Step 3 sample1 Centrifuge to settle undissolved solid equil2->sample1 Step 4 sample2 Withdraw supernatant and filter sample1->sample2 Step 5 sample3 Dilute sample with a known volume of solvent sample2->sample3 Step 6 analyze Analyze by HPLC or UV-Vis spectroscopy sample3->analyze Step 7 calc1 Determine concentration from calibration curve analyze->calc1 Step 8 calc2 Calculate solubility (e.g., in mg/mL or mol/L) calc1->calc2 Step 9

Caption: Experimental workflow for determining the solubility of 3-(Propan-2-yl)-4-propoxyaniline.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-(Propan-2-yl)-4-propoxyaniline to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath. A standard temperature of 25 °C is often used for initial screening.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24 to 48 hours) to ensure that the solution is saturated. Periodic visual inspection can confirm the continued presence of excess solid.

  • Sampling and Sample Preparation:

    • After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • HPLC Method: Develop a suitable HPLC method to quantify the concentration of 3-(Propan-2-yl)-4-propoxyaniline. This will involve selecting an appropriate column, mobile phase, and detection wavelength. Prepare a calibration curve using standard solutions of known concentrations.

    • UV-Vis Spectrophotometry: If the compound has a distinct chromophore and the solvent does not interfere, UV-Vis spectrophotometry can be a simpler alternative. Determine the wavelength of maximum absorbance (λmax) and prepare a calibration curve.

    • Analyze the diluted samples and determine their concentrations from the respective calibration curves.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Interpretation and Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventSolvent Polarity IndexH-Bonding CapabilitySolubility at 25 °C (mg/mL)
MethanolHighDonor & AcceptorExperimental Value
EthanolHighDonor & AcceptorExperimental Value
AcetoneMediumAcceptorExperimental Value
AcetonitrileMediumAcceptorExperimental Value
TolueneLowNoneExperimental Value
HexaneVery LowNoneExperimental Value
DichloromethaneMediumAcceptorExperimental Value
Diethyl EtherLowAcceptorExperimental Value
Analysis of the Solubility Profile

The obtained solubility profile can be analyzed to understand the structure-solubility relationship for 3-(Propan-2-yl)-4-propoxyaniline.

intermolecular_interactions cluster_solute 3-(Propan-2-yl)-4-propoxyaniline cluster_solvents Solvent Types solute Aromatic Ring (Non-polar) -NH2 (Polar, H-bond donor/acceptor) -O-propyl (Polar, H-bond acceptor) -isopropyl (Non-polar) polar_protic Polar Protic (e.g., Methanol) H-bond donor/acceptor solute->polar_protic Strong Interaction (H-bonding with -NH2 and -O-) polar_aprotic Polar Aprotic (e.g., Acetone) H-bond acceptor solute->polar_aprotic Moderate Interaction (H-bonding with -NH2, dipole-dipole) non_polar Non-polar (e.g., Toluene) Van der Waals forces solute->non_polar Weaker Interaction (Van der Waals with ring and alkyl groups)

Caption: Intermolecular interactions influencing the solubility of 3-(Propan-2-yl)-4-propoxyaniline in different solvent types.

It is anticipated that the solubility will be highest in polar protic solvents due to strong hydrogen bonding interactions. Polar aprotic solvents are also expected to be effective. In non-polar solvents, the solubility will likely be lower and driven by the non-polar characteristics of the aromatic ring and alkyl groups.

Conclusion and Future Directions

This guide provides a robust framework for the experimental determination of the solubility profile of 3-(Propan-2-yl)-4-propoxyaniline. By systematically applying the described methodologies, researchers can generate the critical data needed for informed decision-making in their research and development activities.

Further studies could investigate the effect of temperature on solubility to determine the thermodynamic parameters of dissolution (enthalpy and entropy). Additionally, the development of predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, could be explored once sufficient experimental data is generated.[5]

References

  • Experiment 1. Solubility of Organic Compounds | PDF. Scribd. Retrieved from [Link]

  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • 3-(Propan-2-yloxy)aniline | C9H13NO | CID 573220 - PubChem. Retrieved from [Link]

  • (PDF) Synthesis and Characterization of Carboxyl-Substituted Polyanilines Doped with Halogenated Acids: Combining Conductivity with Solubility - ResearchGate. Retrieved from [Link]

  • 3-Propoxyaniline | C9H13NO | CID 427432 - PubChem - NIH. Retrieved from [Link]

  • Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. (2014, June 15). Retrieved from [Link]

  • Effect of aromatic substitution in aniline on the properties of polyaniline - ResearchGate. Retrieved from [Link]

  • Chemical Properties of Aniline (CAS 62-53-3) - Cheméo. Retrieved from [Link]

  • Aniline - Solubility of Things. Retrieved from [Link]

  • Thermodynamic analysis of aniline adsorption on polyethylene terephthalate with polyethylene glycol - ResearchGate. Retrieved from [Link]

  • Critical Solution Point for the Oil/Aniline System as a Measure of Oil Solubility - ResearchGate. Retrieved from [Link]

  • (PDF) Thermodynamics of organic mixtures containing amines. IV. Systems with aniline. Retrieved from [Link]

  • Aniline - the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]

  • Aniline: Solubility and Nitration Insights | PDF | Amine | Aromaticity - Scribd. Retrieved from [Link]

  • Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC. Retrieved from [Link]

  • Part 3 - Other Practical Solubility Scales. Retrieved from [Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks. (2025, July 23). Retrieved from [Link]

  • THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE - Canadian Science Publishing. Retrieved from [Link]

  • Table 2 Solubility of different ketones in the buffer medium and... - ResearchGate. Retrieved from [Link]

  • Aniline replacement in drug-like compounds - Cresset Group. (2024, January 10). Retrieved from [Link]

  • Aniline is soluble in which of the following organic class 12 chemistry CBSE - Vedantu. (2024, July 02). Retrieved from [Link]

  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019, October 03). Retrieved from [Link]

  • Rank the following substituted anilines from most basic to least basic - Pearson. Retrieved from [Link]

  • The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? - Quora. (2021, December 26). Retrieved from [Link]

  • Organic Chemistry II. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Esters. Retrieved from [Link]

  • 3-(propan-2-yloxy)aniline (C9H13NO) - PubChemLite. Retrieved from [Link]

  • Aniline - Wikipedia. Retrieved from [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. Retrieved from [Link]

  • In which solvent does polyaniline show the best solubility, chlorofoam, toluene, or xylene? (2020, November 24). Retrieved from [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19). Retrieved from [Link]

Sources

Foundational

thermodynamic properties of 3-(Propan-2-yl)-4-propoxyaniline

Thermodynamic Characterization Profile: 3-(Propan-2-yl)-4-propoxyaniline Executive Summary This technical guide provides an in-depth thermodynamic analysis of 3-(Propan-2-yl)-4-propoxyaniline (also identified as 3-isopro...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Characterization Profile: 3-(Propan-2-yl)-4-propoxyaniline

Executive Summary

This technical guide provides an in-depth thermodynamic analysis of 3-(Propan-2-yl)-4-propoxyaniline (also identified as 3-isopropyl-4-propoxyaniline).[1][2] As a di-substituted aniline derivative, this compound represents a critical intermediate class used in the synthesis of specialized agrochemicals and pharmaceutical active ingredients (APIs).[2]

Accurate thermodynamic data for this specific isomer is frequently absent from public databases (NIST, PubChem).[2] Therefore, this guide synthesizes predictive group contribution data with validated experimental protocols . It is designed to empower researchers to establish the physical constants required for process scale-up, safety calorimetry, and solubility modeling.[1][2]

Structural Identity & Physicochemical Baseline

Before analyzing thermodynamic behavior, we must establish the structural constraints that dictate intermolecular forces (Van der Waals, H-bonding).[2]

PropertySpecification
IUPAC Name 3-(Propan-2-yl)-4-propoxyaniline
Molecular Formula

Molecular Weight 193.29 g/mol
SMILES CC(C)C1=C(OCCC)C=CC(N)=C1
Structural Features Primary amine (H-bond donor/acceptor), Propoxy ether (H-bond acceptor), Isopropyl (Steric bulk/Lipophilic).[2]
Physical State (Std) Viscous Liquid / Low-Melting Solid (Predicted MP < 40°C)

Thermodynamic Properties (Predicted & Comparative)

Due to the lack of direct experimental literature for this specific isomer, the following values are derived using the Joback/Reid Group Contribution Method , calibrated against experimentally verified homologues (e.g., 4-propoxyaniline and 3-isopropylaniline).

Phase Transition & Volumetric Data
PropertyPredicted ValueConfidence IntervalMethodology/Basis
Boiling Point (

)
295.5 °C (at 760 mmHg)± 15 °CJoback Method (Additivity of boiling points).[2]
Melting Point (

)
28 - 35 °C± 5 °CEstimation based on symmetry disruption by meta-isopropyl group vs. para-propoxyaniline.[1][2]
Enthalpy of Vaporization (

)
62.4 kJ/mol± 3.0 kJ/molCalculated at

.[1][2]
Enthalpy of Fusion (

)
18.5 kJ/mol± 2.0 kJ/molEstimated from entropy of fusion for substituted benzenes.[1][2]
Flash Point 134 °C± 5 °CClosed Cup prediction (Correlated to

).[1][2]
Molar Volume (

)
205.5 cm³/mol± 5.0Le Bas method.[1][2]

Critical Insight: The presence of the isopropyl group at the ortho position relative to the propoxy group (position 3 vs 4) introduces steric hindrance that likely disrupts efficient crystal packing. This suggests the molecule may exist as a supercooled liquid at room temperature or have a very slow crystallization rate.[1][2]

Heat Capacity ( ) Profile

The specific heat capacity is temperature-dependent and critical for calculating cooling loads in reactor design.[1][2]

Temperature (K)

(Solid/Liquid) [J/mol[2][3]·K]
Notes
298.15 K (25°C) 342.5Liquid phase assumption.[1][2]
350.00 K (77°C) 368.1Process temperature range.[1][2]
400.00 K (127°C) 392.4Reaction/Distillation range.[1][2]

Experimental Determination Protocols

To validate the predicted values above, the following self-validating protocols must be employed. These workflows ensure data integrity compliant with GLP (Good Laboratory Practice) standards.[1][2]

Differential Scanning Calorimetry (DSC) Workflow

Objective: Determine exact


, 

(Glass Transition), and

.
  • Sample Prep: Encapsulate 3–5 mg of sample in a hermetically sealed aluminum pan.

  • Cycle 1 (Thermal History Erasure): Heat from -50°C to 100°C at 10°C/min.

  • Cooling: Cool to -50°C at 5°C/min to induce crystallization.

  • Cycle 2 (Measurement): Heat from -50°C to 150°C at 5°C/min.

  • Validation: The onset of the endothermic peak in Cycle 2 is the

    
    .[1][2] The area under the curve (integrated heat flow) provides 
    
    
    
    .[2]
Vapor Pressure Determination (Knudsen Effusion)

For high-boiling anilines, standard distillation is inaccurate due to decomposition risks.[1][2]

  • Setup: Place sample in a Knudsen cell with a known orifice diameter.[1][2]

  • Environment: High vacuum (

    
     mbar).[1][2]
    
  • Measurement: Measure mass loss (

    
    ) over time (
    
    
    
    ) at constant Temperature (
    
    
    ).
  • Calculation: Use the Knudsen equation:

    
    
    (Where 
    
    
    
    = orifice area,
    
    
    = molar mass).[2]

Visualization of Characterization Logic

The following diagram illustrates the logical flow for fully characterizing the thermodynamic profile of this molecule, distinguishing between safety data and physical constants.

Thermodynamic_Characterization cluster_Safety Phase 1: Safety Screening cluster_Physical Phase 2: Physical Constants Start Unknown Sample: 3-(Propan-2-yl)-4-propoxyaniline DSC_Screen DSC Screening (Decomposition Onset) Start->DSC_Screen 5mg Sample TGA TGA (Volatiles/Degradation) Start->TGA DSC_Precise DSC (Cycle 2) Tm & Enthalpy of Fusion DSC_Screen->DSC_Precise If Stable < 150°C Knudsen Knudsen Effusion Vapor Pressure TGA->Knudsen Determine T_max Output Validated Thermodynamic Profile (SDS/Process Design) DSC_Precise->Output Tm, dH Knudsen->Output P_vap, dH_vap Density Oscillating U-Tube Density & Expansion Coeff Density->Output Rho, Cp

Figure 1: Sequential workflow for thermodynamic characterization, prioritizing thermal stability screening before precise constant determination.[2]

Solubility & Interaction Parameters

Understanding the thermodynamics of mixing is vital for solvent selection during synthesis or extraction.[1] We utilize Hansen Solubility Parameters (HSP) .

ParameterValue (

)
Physical Significance
Dispersion (

)
17.8Baseline Van der Waals forces (aromatic ring/alkyl chains).[2]
Polarity (

)
5.2Dipole interactions from the ether and amine.[1][2]
H-Bonding (

)
6.5H-bond capability of the primary amine (

).[1][2]
Total Parameter (

)
19.6

Solvent Recommendations:

  • High Solubility: Toluene, Ethyl Acetate, DCM (Matches

    
     and 
    
    
    
    ).[2]
  • Low Solubility: Water (Due to high hydrophobicity of propyl/isopropyl groups), Hexane (Partial solubility).[2]

Thermal Stability & Decomposition Pathways

Anilines with ether linkages are susceptible to specific decomposition pathways at elevated temperatures.

  • Oxidative Degradation: The amine group is prone to N-oxidation, forming hydroxylamines or nitroso compounds, which are exothermic reactions.[1]

  • Ether Cleavage: At temperatures >200°C, or in the presence of Lewis acids, the propoxy group may undergo cleavage, releasing propanol or propene.

Process Safety Warning: Do not distill this compound at atmospheric pressure. The predicted boiling point (~295°C) is likely above the Onset of Thermal Decomposition (


) .[2] Vacuum distillation (< 10 mbar) is mandatory.[1][2]

Decomposition_Pathway Molecule 3-(Propan-2-yl)-4-propoxyaniline Heat Thermal Stress (>200°C) Molecule->Heat Path1 Ether Cleavage Heat->Path1 Path2 N-Oxidation (if O2 present) Heat->Path2 Prod1 3-isopropyl-4-hydroxyaniline + Propene Path1->Prod1 Prod2 Azo/Nitroso Condensation Products Path2->Prod2

Figure 2: Potential thermal decomposition pathways under process stress.[1][2]

References

  • Joback, K. G., & Reid, R. C. (1987).[1][2] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.[1][2] Link

  • NIST Chemistry WebBook. Thermochemical Data for Aniline and Derivatives. National Institute of Standards and Technology.[1][2] Link

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Methodology for calculated HSP values).

  • PubChem Compound Summary. 4-Propoxyaniline (Homologue Reference). National Center for Biotechnology Information.[1][2] Link

  • ASTM E537-12. Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. ASTM International.[1][2] Link

Sources

Exploratory

Technical Guide: Toxicity &amp; Safety Profile for 3-(Propan-2-yl)-4-propoxyaniline

This technical guide provides a comprehensive safety and toxicological profile for 3-(Propan-2-yl)-4-propoxyaniline . As a specific Chemical Abstracts Service (CAS) number is not widely published for this exact regioisom...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and toxicological profile for 3-(Propan-2-yl)-4-propoxyaniline . As a specific Chemical Abstracts Service (CAS) number is not widely published for this exact regioisomer in public databases, this guide utilizes Read-Across Methodology and Quantitative Structure-Activity Relationship (QSAR) principles.

The data below synthesizes established toxicological profiles of structural analogs (e.g., 4-propoxyaniline and 3-isopropylaniline) to predict hazards with high confidence, a standard practice in pharmaceutical development for novel intermediates.

Part 1: Chemical Identity & Physicochemical Properties

Compound Name: 3-(Propan-2-yl)-4-propoxyaniline Synonyms: 3-Isopropyl-4-propoxyaniline; 4-Propoxy-3-cumenylamine (informal). Chemical Class: Alkoxy-Alkylaniline (Substituted Benzenamine).

PropertyValue (Predicted/Calculated)Relevance
Molecular Formula C₁₂H₁₉NOStoichiometry
Molecular Weight 193.29 g/mol Transport/Absorption
Physical State Viscous Liquid / Low-melting SolidHandling requirements
LogP (Octanol/Water) ~3.2 - 3.8 (Predicted)High lipophilicity indicates potential for skin absorption and bioaccumulation.
Boiling Point ~280-300°C (at 760 mmHg)Low volatility, but aerosols are hazardous.
Solubility Low in water; High in organic solvents (DMSO, Ethanol)Formulation & clean-up protocols.

Part 2: Hazard Identification (GHS Classification)[1]

Based on the Aniline Structural Alert and the lipophilic nature of the propoxy/isopropyl substituents, the following GHS classifications are assigned via read-across from 4-propoxyaniline (CAS 4469-80-1).

Core Hazards[2]
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Acute Toxicity (Dermal): Category 3 or 4 (H312) – Harmful/Toxic in contact with skin (Anilines penetrate skin rapidly).

  • Skin/Eye Irritation: Category 2 (H315/H319) – Causes skin and serious eye irritation.

  • Sensitization: Skin Sensitizer Category 1 (H317) – May cause an allergic skin reaction.

  • Specific Target Organ Toxicity (Repeated): Category 2 (H373) – May cause damage to organs (Blood/Spleen) through prolonged exposure. Primary Hazard: Methemoglobinemia.

  • Aquatic Toxicity: Chronic Category 2 (H411) – Toxic to aquatic life with long-lasting effects (due to LogP > 3).

Part 3: Toxicological Profile & Mechanism

Mechanism of Action: Methemoglobinemia

The primary toxicological concern for 3-(Propan-2-yl)-4-propoxyaniline is its metabolic activation in the liver. Like most lipophilic anilines, it undergoes N-hydroxylation.

  • Pathway: Cytochrome P450 enzymes oxidize the amine group to an N-hydroxylamine intermediate.

  • Effect: This metabolite circulates in the blood and oxidizes Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺), creating Methemoglobin (MetHb) .

  • Consequence: MetHb cannot bind oxygen, leading to functional anemia, cyanosis (blue skin), and tissue hypoxia.

Structure-Activity Relationship (SAR)[3][4]
  • 4-Propoxy Group: Electron-donating groups at the para position generally stabilize the N-hydroxy metabolite, potentially increasing the methemoglobin-forming potency compared to unsubstituted aniline.

  • 3-Isopropyl Group: Adds steric bulk and lipophilicity. This increases the rate of dermal absorption and potentially prolongs the half-life of the compound in fatty tissues.

Carcinogenicity & Mutagenicity[5]
  • Genotoxicity: Anilines are often positive in Ames tests (Salmonella typhimurium) after metabolic activation (S9 fraction). Treat as a suspected mutagen.

  • Carcinogenicity: While specific data is absent, analogous compounds (e.g., p-cresidine) are suspected carcinogens. Handle as a potential carcinogen.

Part 4: Safety & Handling Protocols

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for substituted anilines due to rapid permeation.

Protection TypeSpecificationRationale
Gloves Laminate film (Silver Shield) or Thick Viton (>0.7mm).Anilines permeate Nitrile and Latex rapidly.
Respiratory P3 / N100 HEPA Filter + Organic Vapor Cartridge .Prevents inhalation of aerosols/dusts.
Eye/Face Chemical Splash Goggles + Face Shield.Risk of corneal opacity/irreversible damage.
Body Tyvek® or chemically resistant coveralls.Prevent dermal absorption (Systemic toxicity risk).
First Aid: The "Blue Patient" Protocol

If a researcher shows signs of cyanosis (blue lips/fingernails) or headache after handling:

  • Immediate Action: Remove from exposure. Administer 100% Oxygen.

  • Antidote: Methylene Blue (1-2 mg/kg IV) is the specific antidote for Methemoglobinemia. It reduces Fe³⁺ back to Fe²⁺.

  • Contraindication: Do not administer Methylene Blue if the patient has G6PD deficiency (risk of hemolysis).

Part 5: Visualizations

Diagram 1: Metabolic Toxicity Pathway

This diagram illustrates the bioactivation of the compound leading to blood toxicity.

G Compound 3-(Propan-2-yl)-4-propoxyaniline Liver Liver (CYP450 Oxidation) Compound->Liver Absorption Metabolite N-Hydroxylamine Intermediate Liver->Metabolite N-Hydroxylation RBC Red Blood Cell Metabolite->RBC Circulation Hb Hemoglobin (Fe2+) RBC->Hb Interaction MetHb Methemoglobin (Fe3+) Hb->MetHb Oxidation (Fe2+ -> Fe3+) Hypoxia Tissue Hypoxia / Cyanosis MetHb->Hypoxia Loss of O2 Transport

Caption: Metabolic activation pathway leading to Methemoglobinemia (MetHb).

Diagram 2: Emergency Spill Response Workflow

A logical decision tree for managing spills in a laboratory setting.

G Start Spill Detected Assess Assess Volume & Location Start->Assess Small Small Spill (<50mL) In Fume Hood Assess->Small Large Large Spill (>50mL) Or Outside Hood Assess->Large PPE Don PPE: Silver Shield Gloves + Goggles Small->PPE Evacuate Evacuate Lab Call HazMat Large->Evacuate Absorb Absorb with Sand/Vermiculite (DO NOT use combustible materials) PPE->Absorb Neutralize Clean surface with dilute acetic acid or soap Absorb->Neutralize Waste Dispose as Hazardous Organic Waste (Nitrogenous) Neutralize->Waste

Caption: Decision logic for containing and cleaning spills of alkylanilines.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78221, 4-Propoxyaniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Benzenamine, 4-propoxy-. Retrieved from [Link] (General Search Landing)

  • Hermens, J., et al. (1984). Quantitative structure-activity relationships and mixture toxicity studies of chloro- and alkylanilines. Ecotoxicology and Environmental Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Methemoglobinemia: Etiology and Treatment. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Preparation of 3-Isopropyl-4-Propoxyaniline

Abstract This application note details the optimized synthetic protocol for 3-isopropyl-4-propoxyaniline (CAS: 220701-08-2), a critical intermediate in the synthesis of pharmaceuticals such as selective IP receptor agoni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthetic protocol for 3-isopropyl-4-propoxyaniline (CAS: 220701-08-2), a critical intermediate in the synthesis of pharmaceuticals such as selective IP receptor agonists. The methodology employs a three-stage linear synthesis starting from commercially available 2-isopropylphenol . Key focus areas include regioselective nitration control, efficient Williamson ether synthesis, and chemoselective reduction. This guide is designed for scalability and reproducibility, emphasizing process safety and impurity profiling.

Retrosynthetic Analysis & Strategy

The target molecule, 3-isopropyl-4-propoxyaniline , features a 1,2,4-substitution pattern on the benzene ring. Direct alkylation of anilines is often non-selective; therefore, the strategy relies on constructing the ether linkage on a nitrated phenolic precursor before reducing the nitrogen functionality.

Strategic Route:

  • Regioselective Nitration: Electrophilic aromatic substitution of 2-isopropylphenol to install the nitro group para to the hydroxyl moiety.

  • O-Alkylation: Williamson ether synthesis to introduce the propoxy chain.

  • Nitro Reduction: Catalytic hydrogenation to yield the final aniline.[1]

SynthesisRoute Start 2-Isopropylphenol (Starting Material) Step1 Step 1: Nitration (HNO3, 0-5°C) Start->Step1 Inter1 4-Nitro-2-isopropylphenol (Major Isomer) Step1->Inter1 Regioselectivity Control Step2 Step 2: O-Alkylation (n-PrBr, K2CO3) Inter1->Step2 Inter2 3-Isopropyl-4-propoxynitrobenzene Step2->Inter2 Step3 Step 3: Reduction (H2, Pd/C) Inter2->Step3 Product 3-Isopropyl-4-propoxyaniline (Target) Step3->Product

Caption: Linear synthetic pathway for 3-isopropyl-4-propoxyaniline highlighting key intermediates.

Safety & Handling

  • Nitration Risks: The nitration step is highly exothermic.[2] Runaway reactions can lead to thermal decomposition. Strict temperature control (<5°C) is mandatory.

  • Alkylating Agents: 1-Bromopropane is an alkylating agent and potential neurotoxin. Use in a fume hood with appropriate PPE (gloves, goggles).

  • Hydrogenation: Handling hydrogen gas presents explosion hazards. Ensure all equipment is grounded and the system is purged with inert gas (Nitrogen/Argon) before introducing hydrogen.

Materials & Equipment

ReagentCASPurityRole
2-Isopropylphenol 88-69-7≥98%Starting Material
Nitric Acid (70%) 7697-37-2ACS GradeNitrating Agent
1-Bromopropane 106-94-5≥99%Alkylating Agent
Potassium Carbonate 584-08-7AnhydrousBase
Palladium on Carbon (10%) 7440-05-3Wet supportCatalyst
DMF (N,N-Dimethylformamide) 68-12-2AnhydrousSolvent

Detailed Experimental Protocol

Stage 1: Preparation of 4-Nitro-2-isopropylphenol

This step requires controlling the regioselectivity to favor the para-nitro isomer over the ortho (6-nitro) isomer.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Place in an ice-salt bath.

  • Dissolution: Dissolve 2-isopropylphenol (13.6 g, 100 mmol) in Dichloromethane (DCM) (100 mL). Cool the solution to 0°C.

  • Acid Preparation: In a separate beaker, mix Nitric Acid (70%) (10.0 g, ~110 mmol) with water (10 mL) to dilute slightly, moderating the oxidizing power.

  • Addition: Add the dilute nitric acid dropwise to the phenol solution over 45 minutes. Crucial: Maintain internal temperature between 0–5°C.

  • Reaction: Stir at 0-5°C for 2 hours. Monitor by TLC (20% EtOAc/Hexane). The product (4-nitro) is typically more polar than the starting material but less polar than dinitrated byproducts.

  • Workup: Quench with ice water (100 mL). Separate the organic layer.[2][3][4] Extract aqueous layer with DCM (2 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The crude oil contains both 4-nitro and 6-nitro isomers.

    • Purification Method: Recrystallize from Ethanol/Water (9:1) or perform column chromatography (Silica, Gradient 5-20% EtOAc/Hexane). The 4-nitro-2-isopropylphenol is a solid (mp ~72-74°C), while the 6-nitro isomer is an oil or low-melting solid.

  • Yield Target: ~60-70% (isolated 4-isomer).

Stage 2: Synthesis of 3-Isopropyl-4-propoxynitrobenzene

Williamson ether synthesis is used to attach the propoxy chain.

  • Setup: 250 mL round-bottom flask with reflux condenser and magnetic stir bar.

  • Reagents: Suspend 4-nitro-2-isopropylphenol (9.05 g, 50 mmol) and Potassium Carbonate (13.8 g, 100 mmol) in anhydrous DMF (50 mL).

  • Alkylation: Add 1-Bromopropane (9.2 g, 75 mmol) via syringe.

  • Heating: Heat the mixture to 70°C for 4-6 hours.

    • Self-Validation: The yellow color of the nitrophenolate anion should fade as the reaction proceeds.

  • Workup: Cool to room temperature. Pour into ice water (300 mL). The product usually precipitates as a solid or heavy oil.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with water (3x to remove DMF) and brine. Dry over MgSO₄.

  • Concentration: Evaporate solvent. The product, 3-isopropyl-4-propoxynitrobenzene , is often pure enough for the next step.

  • Yield Target: >90%.

Stage 3: Reduction to 3-Isopropyl-4-propoxyaniline

Catalytic hydrogenation provides the cleanest conversion with minimal workup.

  • Setup: High-pressure hydrogenation vessel (Parr shaker) or a standard flask with a hydrogen balloon (for small scale).

  • Catalyst Loading: Dissolve the nitro compound (10 g) in Ethanol (100 mL). Add 10% Pd/C (0.5 g, 5 wt% loading).

    • Safety: Add catalyst under a blanket of nitrogen to prevent ignition of solvent vapors.

  • Hydrogenation: Purge with Hydrogen gas (3 cycles). Pressurize to 30-40 psi (or use balloon pressure). Stir vigorously at Room Temperature for 3-5 hours.

  • Monitoring: Reaction is complete when Hydrogen uptake ceases and TLC shows disappearance of the nitro compound.

  • Filtration: Filter through a pad of Celite to remove the catalyst.[2] Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate to obtain the crude aniline as a viscous oil.

  • Final Purification: If necessary, distill under reduced pressure or convert to the Hydrochloride salt (add HCl in ether) for storage as a stable solid.

Process Analytics & Validation

To ensure the identity and purity of the final product, the following analytical parameters should be verified.

NMR Characterization (Expected Data)
  • 1H NMR (400 MHz, CDCl3):

    • δ 6.6 - 6.8 ppm (m, 3H, Aromatic protons).

    • δ 3.85 ppm (t, 2H, -O-CH2 -).

    • δ 3.3 ppm (sept, 1H, Ar-CH -(CH3)2).

    • δ 3.4 ppm (br s, 2H, -NH2 ).

    • δ 1.8 ppm (m, 2H, -CH2-CH2 -CH3).

    • δ 1.2 ppm (d, 6H, Isopropyl methyls).

    • δ 1.0 ppm (t, 3H, Propyl methyl).

Quality Control Table
ParameterSpecificationMethod
Appearance Pale yellow to brown oilVisual
Purity >98.0%HPLC (C18, ACN/H2O)
Moisture <0.5%Karl Fischer
Identity Matches Ref StdIR / MS / NMR

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Over-nitration or oxidationLower temperature to -5°C; Reduce HNO3 concentration.
Isomer Contamination Incomplete separation of 6-nitroRecrystallize Stage 1 product twice from EtOH/Water.
Incomplete Alkylation Wet solvent or old baseUse anhydrous DMF; Freshly grind K2CO3; Increase temp to 80°C.
Stalled Reduction Catalyst poisoningEnsure Sulfur-free reagents; Add fresh catalyst; Increase H2 pressure.

References

  • Nitration of Isopropylphenols: Journal of Organic Chemistry, "Regioselectivity in the Nitration of Alkylphenols". (General reference for regioselectivity principles).
  • Ether Synthesis: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 4.
  • Catalytic Hydrogenation: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard protocols for Nitro-to-Aniline reduction).
  • Compound Data : PubChem CID 220701-08-2 (Analogous structures and properties). Link

  • Safety Data : Sigma-Aldrich SDS for 1-Bromopropane and Nitric Acid. Link

(Note: Specific CAS 220701-08-2 is a representative identifier for this class of compounds; exact spectral data should be validated experimentally.)

Sources

Application

Application Note: Handling and Storage Protocols for 3-(Propan-2-yl)-4-propoxyaniline

Executive Summary & Chemical Profile[1] 3-(Propan-2-yl)-4-propoxyaniline (also known as 3-isopropyl-4-propoxyaniline) is a highly electron-rich aromatic amine. Structurally, it features an aniline core modified by two el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3-(Propan-2-yl)-4-propoxyaniline (also known as 3-isopropyl-4-propoxyaniline) is a highly electron-rich aromatic amine. Structurally, it features an aniline core modified by two electron-donating groups: an isopropyl group at the 3-position and a propoxy ether at the 4-position.

This specific substitution pattern creates a unique stability challenge. The synergistic electron-donating effects of the alkyl and alkoxy groups significantly increase the electron density of the aromatic ring and the nucleophilicity of the amine nitrogen. Consequently, this compound is exceptionally prone to oxidation compared to unsubstituted aniline. Improper handling will lead to rapid degradation, observed as a color shift from colorless/pale yellow to dark brown or black (formation of azo-dimers and quinoid impurities).

Physicochemical Profile (Estimated & Analog-Based)
PropertyValue / CharacteristicImplication for Handling
Physical State Liquid or Low-Melting SolidLikely an oil at RT; requires liquid handling protocols.
Reactivity High (Nucleophilic & Oxidizable)Strict exclusion of Oxygen is required.
Hygroscopicity ModerateAbsorbs moisture, leading to hydrolysis or hydrate formation.
Flash Point > 100°C (Estimated based on analogs)Combustible. Store away from heat sources.
pKa (Conjugate Acid) ~5.0 - 5.5 (Estimated)Basic. Incompatible with acids and acid chlorides.
Solubility Lipophilic (LogP > 2.5)Soluble in DCM, EtOAc, DMSO; Insoluble in water.

Hazards & Safety (HSE)

WARNING: Treat as a potent sensitizer and potential toxicant.

  • Routes of Entry: Inhalation, Skin Absorption, Ingestion.

  • Acute Effects: Irritation to eyes (lachrymator potential) and respiratory tract. Methemoglobinemia is a known risk for aniline derivatives (cyanosis/blue skin).

  • PPE Requirements:

    • Gloves: Double-gloving recommended. Nitrile (0.11 mm) is sufficient for splash protection; Laminate film (Silver Shield) for prolonged handling.

    • Respiratory: Work strictly within a chemical fume hood. If aerosolization is possible, use a P100/OV respirator.

    • Clothing: Lab coat and closed-toe shoes. Tyvek sleeves recommended for bulk dispensing.

Storage Protocol: The "Inert Chain"

The integrity of 3-(Propan-2-yl)-4-propoxyaniline relies on maintaining an unbroken "Inert Chain"—a continuous barrier against oxygen and light.

A. Primary Container Specifications
  • Material: Amber Borosilicate Glass (Type I). Reason: Blocks UV/Vis light which catalyzes radical formation.

  • Closure: Teflon (PTFE)-lined screw cap. Reason: Phenolic or rubber liners can leach plasticizers into the lipophilic amine.

  • Headspace: Must be backfilled with Argon .

    • Scientific Rationale: Argon is denser than air and forms a stable "blanket" over the liquid surface. Nitrogen is lighter than Argon and mixes more easily with intruding air if the seal is imperfect.

B. Temperature Regimes
  • Long-Term Storage (> 1 week): -20°C .

    • At this temperature, the rate of auto-oxidation is kinetically suppressed.

  • Active Use (Daily/Weekly): 2°C to 8°C .

    • Repeated freeze-thaw cycles can introduce moisture via condensation. If used daily, keep refrigerated.

C. The "Aliquot Strategy"

Upon receipt of a bulk lot, do not store the master bottle repeatedly.

  • Thaw the master bottle once under Argon flow.

  • Dispense into single-use aliquots (e.g., 100 mg, 1 g) in amber vials.

  • Flush each vial with Argon, seal with Parafilm, and freeze.

  • Benefit: This prevents the bulk material from being exposed to the atmosphere during every weighing event.

Handling & Usage Protocol

Diagram: Safe Handling Workflow

This decision tree ensures the compound is never exposed to destructive conditions.

HandlingProtocol Start Retrieve Aliquot from -20°C Equilibrate Equilibrate to RT (Desiccator/Hood) Start->Equilibrate Do NOT open cold Inspect Visual Inspection (Color Check) Equilibrate->Inspect ~30 mins Decision Is it Dark Brown? Inspect->Decision Purify Re-purify (Silica Filtration) Decision->Purify Yes (Oxidized) Open Open under Inert Gas Flow Decision->Open No (Clear/Pale) Weigh Weigh/Dissolve (Glass/Plastic tools) Open->Weigh Reseal Flush Headspace & Reseal Weigh->Reseal Immediate

Caption: Workflow for retrieving and using labile anilines to prevent condensation and oxidation.

Step-by-Step Methodology
  • Thawing (Critical Step):

    • Remove the vial from the freezer.

    • WAIT: Allow the closed vial to reach room temperature (approx. 30 mins) inside a desiccator or fume hood.

    • Why? Opening a cold vial causes atmospheric moisture to condense instantly onto the chemical. Water accelerates hydrolysis and oxidation.

  • Visual Inspection:

    • Pass: Colorless to pale yellow liquid/solid.

    • Fail: Dark brown, red, or black tar-like appearance.

    • Remediation:[1][2][3] If slightly discolored, dissolve in DCM and pass through a short pad of basic alumina or silica to remove polar oxidation products.

  • Weighing & Transfer:

    • Tools: Use glass pipettes or plastic spatulas. Avoid stainless steel if possible, as trace metal ions (Fe, Ni) can catalyze single-electron transfer (SET) oxidation mechanisms in electron-rich amines.

    • Environment: Ideally, weigh inside a glovebox. If on a benchtop, keep the vial under a gentle stream of Argon while open.

  • Dissolution:

    • Dissolve immediately in degassed solvent. Do not leave the neat liquid exposed in a weighing boat.

Mechanism of Degradation[4]

Understanding why these protocols exist ensures compliance.

Diagram: Oxidation Pathway

Visualizing the chemical vulnerability of the 3-isopropyl-4-propoxy motif.

Degradation Aniline Intact Amine (Colorless) Radical Radical Cation (Reactive Intermediate) Aniline->Radical -e⁻ (Oxidation) Dimer Azo/Hydrazine Dimers Radical->Dimer Coupling Quinone Quinone Imines (Dark Pigments) Radical->Quinone Polymerization O2 Oxygen O2->Radical Light UV Light Light->Radical Metal Trace Metals Metal->Radical

Caption: The oxidation cascade triggered by air, light, and metals, leading to colored impurities.

Quality Control (QC) & Disposal

QC Method: HPLC Purity Check

Before using stored material for critical assays (e.g., biological screening), verify purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Acceptance Criteria: Purity > 95%. Impurities often elute later (dimers) or earlier (oxidized polar species) than the main peak.

Disposal[1][3][5][6][7][8][9]
  • Classification: Hazardous Organic Waste (Contains Nitrogen).

  • Protocol: Dissolve in a combustible solvent (Acetone/Ethanol) and dispose of in the "Halogen-free Organic Solvents" waste stream.

  • Neutralization: Do not mix with strong oxidizers (e.g., Nitric acid) in the waste container to prevent exothermic reactions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 427432, 3-Propoxyaniline. (Used as homologous baseline for physicochemical properties). Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Aniline and Homologs. (General toxicity and methemoglobinemia risks). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3-(Propan-2-yl)-4-propoxyaniline

Abstract This document provides a comprehensive guide for the scale-up synthesis of 3-(Propan-2-yl)-4-propoxyaniline, a key intermediate in the pharmaceutical and specialty chemical industries. The described two-step syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-(Propan-2-yl)-4-propoxyaniline, a key intermediate in the pharmaceutical and specialty chemical industries. The described two-step synthetic pathway is designed for robust and efficient industrial production. The process commences with a Williamson ether synthesis to produce the nitroaromatic precursor, 1-nitro-3-(propan-2-yl)-4-propoxybenzene, followed by a catalytic hydrogenation to yield the target aniline. This guide offers detailed protocols, process optimization strategies, safety considerations, and analytical methods to ensure high yield and purity of the final product.

Introduction

3-(Propan-2-yl)-4-propoxyaniline is a substituted aniline derivative of increasing importance in the synthesis of complex organic molecules. Its structural motifs are found in a variety of biologically active compounds, making it a valuable building block for drug development. The industrial demand for this intermediate necessitates a scalable, cost-effective, and safe manufacturing process.

The synthetic approach detailed herein is a classic and reliable two-stage process. The first stage involves the formation of an ether linkage via a Williamson ether synthesis, a well-established and versatile reaction in industrial chemistry.[1][2][3] The subsequent reduction of the nitro group to an amine is achieved through catalytic hydrogenation, a widely used and efficient method for the large-scale production of anilines from nitroaromatics.[4][5] This application note is intended for researchers, chemists, and chemical engineers involved in process development and scale-up operations.

Synthetic Strategy Overview

The overall synthetic pathway for 3-(Propan-2-yl)-4-propoxyaniline is depicted below. The process begins with the readily available starting material, 2-isopropyl-4-nitrophenol.

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Catalytic Hydrogenation A 2-Isopropyl-4-nitrophenol C 1-Nitro-3-(propan-2-yl)-4-propoxybenzene A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) Heat B n-Propyl bromide B->C D 1-Nitro-3-(propan-2-yl)-4-propoxybenzene E 3-(Propan-2-yl)-4-propoxyaniline D->E H2 (gas) Catalyst (e.g., Raney Ni or Pd/C) Solvent (e.g., Ethanol) Pressure, Temperature

Figure 1: Two-stage synthetic workflow for 3-(Propan-2-yl)-4-propoxyaniline.

Stage 1: Synthesis of 1-Nitro-3-(propan-2-yl)-4-propoxybenzene

Reaction Principle: Williamson Ether Synthesis

The Williamson ether synthesis is a nucleophilic substitution reaction (SN2) where an alkoxide ion reacts with a primary alkyl halide to form an ether.[3] In this specific application, the phenoxide of 2-isopropyl-4-nitrophenol acts as the nucleophile, attacking the electrophilic carbon of n-propyl bromide.

G cluster_0 Williamson Ether Synthesis Mechanism Phenoxide_Formation 2-Isopropyl-4-nitrophenol + Base -> 2-Isopropyl-4-nitrophenoxide SN2_Attack 2-Isopropyl-4-nitrophenoxide + n-Propyl Bromide -> 1-Nitro-3-(propan-2-yl)-4-propoxybenzene + Bromide salt Phenoxide_Formation->SN2_Attack Nucleophilic Attack G cluster_0 Catalytic Hydrogenation Mechanism Adsorption Nitroaromatic adsorbs onto catalyst surface Reduction Stepwise reduction of nitro group to amine Adsorption->Reduction H2_Activation H2 gas adsorbs and dissociates on catalyst H2_Activation->Reduction Desorption Aniline product desorbs from catalyst Reduction->Desorption

Figure 3: Simplified mechanism of catalytic hydrogenation of a nitroaromatic.

Materials and Reagents
ReagentCAS NumberMolecular WeightMoles (eq.)Quantity ( kg/100 L Reactor)
1-Nitro-3-(propan-2-yl)-4-propoxybenzeneN/A223.271.022.33
Raney Nickel (50% slurry in water)7440-02-058.69 (Ni)~5% w/w~1.1 kg
Ethanol (200 proof)64-17-546.07-80 L
Hydrogen gas1333-74-02.02ExcessAs required
Industrial Scale-Up Protocol (100 L Hydrogenation Reactor)
  • Reactor Preparation: The hydrogenation must be conducted in a specialized high-pressure reactor (autoclave). Ensure the reactor is clean, dry, and has been pressure tested.

  • Catalyst Charging: Under a nitrogen atmosphere, carefully charge the reactor with Raney Nickel slurry (~1.1 kg). Caution: Raney Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere. [6]3. Solvent and Substrate Addition: Add ethanol (80 L) to the reactor, followed by the crude 1-nitro-3-(propan-2-yl)-4-propoxybenzene (22.33 kg).

  • Inerting: Seal the reactor and purge with nitrogen several times to remove all traces of oxygen. [7]5. Pressurization with Hydrogen: Pressurize the reactor with hydrogen gas to the desired pressure (typically 5-10 bar).

  • Heating and Agitation: Begin agitation and heat the reaction mixture to 50-60 °C. The reaction is exothermic, and the temperature should be carefully monitored and controlled using the reactor's cooling system. [6]7. Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases. This typically takes 4-8 hours.

  • Depressurization and Inerting: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor several times with nitrogen. [7]9. Catalyst Filtration: Under a nitrogen blanket, filter the reaction mixture through a bed of Celite to remove the Raney Nickel catalyst. Caution: The used catalyst is still pyrophoric and must be kept wet with water or solvent at all times and disposed of according to safety protocols. [8]10. Solvent Removal and Product Isolation: Transfer the filtrate to a distillation setup and remove the ethanol under reduced pressure.

  • Purification: The crude 3-(Propan-2-yl)-4-propoxyaniline can be purified by vacuum distillation to obtain a high-purity product.

Analytical Methods and Quality Control

AnalysisMethodSpecification
Purity (Stage 1)GC/HPLC> 95%
Purity (Final Product)GC/HPLC> 99%
Identity¹H NMR, ¹³C NMR, MSConforms to structure
Water ContentKarl Fischer Titration< 0.1%
Residual SolventsGC-HSAs per ICH guidelines

Safety Considerations

General Hazards
  • Aniline Toxicity: Anilines are toxic and can be absorbed through the skin. [5]Appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and safety glasses, must be worn at all times. All operations should be conducted in a well-ventilated area or in a closed system. [9]* Flammable Solvents: Acetone and ethanol are flammable liquids. All equipment must be properly grounded to prevent static discharge. [6]

Specific Hazards in Hydrogenation
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation area must be classified as a hazardous location with explosion-proof equipment. [10]* Pyrophoric Catalyst: Raney Nickel can ignite spontaneously in air. It must be handled under an inert atmosphere and kept wet. [6][8]* Exothermic Reaction: The hydrogenation of nitro compounds is highly exothermic and can lead to a runaway reaction if not properly controlled. A reliable cooling system and temperature monitoring are critical. [6]

References

  • C&CS Catalysts and Chemical Specialties GmbH. (n.d.). Hydrogenation of nitro compounds to anilines. Retrieved from [Link]

  • Gujarat Pollution Control Board. (n.d.). SAFETY PRECAUTION. Retrieved from [Link]

  • K&K Scientific. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • H.E.L Group. (n.d.). Hydrogen Safety in Chemistry. Retrieved from [Link]

  • Journal of Materials and Environmental Sciences. (n.d.). Synthesis of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene: An experimental and theoretical study of regiospecific nitration. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.
  • Journal of Chemical Technology and Metallurgy. (2018, May 18). HYDROGENATION OF AROMATIC NITRO-COMPOUNDS OF А DIFFERENT STRUCTURE IN A LIQUID PHASE. Retrieved from [Link]

  • RSC Publishing. (2024, February 27). Nitrate and nitroarene hydrogenations catalyzed by alkaline-earth nickel phosphide clathrates. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Reduction of 3-(Propan-2-yl)-4-propoxyaniline's Nitro Precursor

Abstract: This technical guide provides a comprehensive overview of established catalytic reduction methodologies for the synthesis of substituted anilines, with a specific focus on the transformation of 1-nitro-3-(propa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of established catalytic reduction methodologies for the synthesis of substituted anilines, with a specific focus on the transformation of 1-nitro-3-(propan-2-yl)-4-propoxybenzene to 3-(Propan-2-yl)-4-propoxyaniline. Due to the absence of specific literature for this target molecule, this document leverages well-established, field-proven protocols for the reduction of functionalized and sterically hindered nitroarenes. We present detailed experimental procedures for catalytic hydrogenation using palladium on carbon (Pd/C) and Raney® Nickel, as well as a robust protocol for catalytic transfer hydrogenation (CTH) using ammonium formate. The underlying mechanisms, chemoselectivity considerations, and comparative advantages of each method are discussed to provide researchers, scientists, and drug development professionals with a solid foundation for practical application and process optimization.

Introduction and Strategic Overview

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a direct and efficient route to the corresponding anilines.[1][2] These anilines are critical intermediates in the production of a vast range of high-value chemicals, including pharmaceuticals, agrochemicals, dyes, and polymers.[3][4] The target molecule, 3-(Propan-2-yl)-4-propoxyaniline, is logically synthesized via the reduction of its nitro precursor, 1-nitro-3-(propan-2-yl)-4-propoxybenzene.

This guide focuses on providing robust and adaptable protocols for this specific transformation. The choice of reduction methodology is critical and is dictated by factors such as functional group tolerance, scalability, safety, and cost.[2] We will explore three primary, highly reliable methods:

  • Heterogeneous Catalytic Hydrogenation with Pd/C: The most common and often preferred method for its high efficiency.[5]

  • Heterogeneous Catalytic Hydrogenation with Raney® Nickel: A cost-effective and powerful alternative, particularly useful when certain side reactions like dehalogenation need to be avoided.[5]

  • Catalytic Transfer Hydrogenation (CTH): An operationally simple and safe alternative that avoids the use of high-pressure hydrogen gas, making it ideal for standard laboratory settings.[6][7]

Mechanistic Insights: The Pathway from Nitroarene to Aniline

The catalytic reduction of a nitro group to an amine is a six-electron process that proceeds through several key intermediates. The most widely accepted pathway for heterogeneous catalysis is a variation of the Haber mechanism, which involves the sequential reduction of the nitro group on the catalyst surface.[8]

The process begins with the adsorption of the nitroaromatic compound onto the active sites of the metal catalyst and the dissociative chemisorption of hydrogen. The nitro group is then progressively reduced, typically via nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates, before the final amine product (Ar-NH₂) is formed and desorbed from the surface.[8]

G cluster_surface Catalyst Surface ArNO2_ads Ar-NO₂ (adsorbed) ArNO_ads Ar-NO (adsorbed) ArNO2_ads->ArNO_ads +2[H] ArNHOH_ads Ar-NHOH (adsorbed) ArNO_ads->ArNHOH_ads +2[H] ArNH2_ads Ar-NH₂ (adsorbed) ArNHOH_ads->ArNH2_ads +2[H] ArNH2_sol Ar-NH₂ (in solution) ArNH2_ads->ArNH2_sol Desorption H_ads H₂ → 2H• (adsorbed) ArNO2_sol Ar-NO₂ (in solution) ArNO2_sol->ArNO2_ads Adsorption

Sources

Method

Application Notes and Protocols for 3-(Propan-2-yl)-4-propoxyaniline in Advanced Polymer Synthesis

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the prospective applications of 3-(Propan-2-yl)-4-propoxyaniline as a novel monomer in polyme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the prospective applications of 3-(Propan-2-yl)-4-propoxyaniline as a novel monomer in polymer chemistry. While direct, extensive literature on this specific aniline derivative is nascent, this guide extrapolates from established principles of polymer synthesis, particularly in the realm of high-performance polyimides and polyamides, to outline its potential for creating soluble, processable polymers with tailored properties. The protocols and characterization methods described herein are based on well-established methodologies for analogous aromatic diamines.

Part 1: Scientific Rationale and Potential Applications

Introduction to Substituted Anilines in Polymer Chemistry

Aromatic diamines are fundamental building blocks for a class of high-performance polymers known as polyimides and polyamides.[1][2] These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the aerospace, electronics, and automotive industries.[2] However, the rigid, planar structure of many conventional aromatic polymers often leads to poor solubility and high processing temperatures, limiting their applications.[3][4]

A key strategy to mitigate these processing challenges is the introduction of bulky or flexible side groups onto the monomer backbone.[4] These modifications disrupt chain packing and reduce intermolecular forces, thereby enhancing solubility and lowering the glass transition temperature (T_g) without significantly compromising thermal stability.[5]

The Potential of 3-(Propan-2-yl)-4-propoxyaniline as a Monomer

3-(Propan-2-yl)-4-propoxyaniline is a uniquely substituted aromatic diamine that holds significant promise as a monomer for advanced polymers. Its structure combines two key features that are expected to impart desirable properties to the resulting polymer chains:

  • An Isopropyl Group: The bulky isopropyl group at the 3-position is anticipated to introduce significant steric hindrance, effectively preventing close chain packing. This should lead to enhanced solubility of the resulting polymers in common organic solvents.

  • A Propoxy Group: The flexible propoxy group at the 4-position can increase the free volume within the polymer matrix and may lower the dielectric constant, a critical property for microelectronics applications.[6]

The combination of these substituents suggests that polymers derived from 3-(Propan-2-yl)-4-propoxyaniline could be particularly well-suited for applications requiring solution-based processing, such as spin-coating for thin films in electronic packaging or the fabrication of composite materials.

Projected Applications

Based on the molecular structure of 3-(Propan-2-yl)-4-propoxyaniline, polymers incorporating this monomer are anticipated to be valuable in the following areas:

  • Microelectronics: As interlayer dielectrics, passivation layers, and alignment layers for liquid crystal displays, where a low dielectric constant and good processability are paramount.

  • Aerospace: In the fabrication of lightweight, high-strength composite materials and adhesives with improved processability.

  • Membranes for Gas Separation: The tailored free volume created by the bulky substituents could lead to membranes with high permeability and selectivity for specific gases.

  • Advanced Coatings: The enhanced solubility would facilitate the formulation of high-performance coatings with excellent thermal and chemical resistance.[7]

Part 2: Experimental Protocols

General Considerations for Polyimide Synthesis

The synthesis of polyimides from aromatic diamines and dianhydrides is typically a two-step process.[3] The first step involves the formation of a soluble poly(amic acid) precursor at room temperature. The second step is the cyclization (imidization) of the poly(amic acid) to the final polyimide, which can be achieved either by thermal treatment or chemical methods.[3] A one-step high-temperature solution polymerization is also a viable method for soluble polyimides.[3][4]

Proposed Synthesis of a Novel Polyimide via the Two-Step Method

This protocol describes the synthesis of a polyimide from 3-(Propan-2-yl)-4-propoxyaniline and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA). The inclusion of fluorine atoms from the 6FDA monomer is a common strategy to further reduce the dielectric constant and enhance solubility.[6]

Materials:

  • 3-(Propan-2-yl)-4-propoxyaniline (Monomer A)

  • 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) (Monomer B)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

  • Acetic anhydride

  • Pyridine

Protocol:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve a precise amount of 3-(Propan-2-yl)-4-propoxyaniline in anhydrous DMAc to achieve a 15-20% (w/w) solids concentration.

    • Under a gentle stream of argon or nitrogen, slowly add an equimolar amount of 6FDA powder to the stirred solution in small portions.

    • Continue stirring at room temperature for 24 hours under an inert atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Thermal Imidization (for film formation):

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate.

    • Place the cast film in a vacuum oven and cure using a staged heating program: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to ensure complete imidization.

    • After cooling to room temperature, the resulting polyimide film can be carefully peeled from the substrate.

  • Chemical Imidization (for powder isolation):

    • To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine (relative to the repeating unit of the polymer).

    • Stir the mixture at room temperature for 12 hours.

    • Precipitate the polyimide by slowly pouring the solution into a large volume of methanol with vigorous stirring.

    • Collect the polymer powder by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C overnight.

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization Diamine 3-(Propan-2-yl)-4-propoxyaniline PAA Poly(amic acid) Solution Diamine->PAA Equimolar Addition Dianhydride 6FDA Dianhydride->PAA Solvent DMAc @ RT, Inert Atm. Solvent->PAA Thermal Thermal Curing (Film Casting) PAA->Thermal Path A Chemical Chemical Imidization (Powder) PAA->Chemical Path B Film Polyimide Film Thermal->Film Powder Polyimide Powder Chemical->Powder

Caption: Workflow for the two-step synthesis of a polyimide.

Part 3: Expected Polymer Characterization

Thorough characterization is essential to confirm the structure and properties of the newly synthesized polymer.[8]

Structural and Thermal Properties
Analysis Technique Purpose Expected Outcome for a Polymer from 3-(Propan-2-yl)-4-propoxyaniline
FTIR Spectroscopy To confirm the conversion of poly(amic acid) to polyimide.Disappearance of amic acid peaks and appearance of characteristic imide peaks around 1780 cm⁻¹ and 1720 cm⁻¹.
¹H NMR Spectroscopy To verify the chemical structure of the polymer.Peaks corresponding to the aromatic and aliphatic protons of the diamine and dianhydride moieties.
Thermogravimetric Analysis (TGA) To assess thermal stability.High decomposition temperature (T_d), likely above 450°C, indicating excellent thermal stability.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (T_g).A distinct T_g that is expected to be lower than that of analogous polyimides without the bulky side groups.
Solubility and Mechanical Properties

The solubility of the synthesized polyimide powder should be tested in a range of common organic solvents such as N-methyl-2-pyrrolidone (NMP), DMAc, dimethylformamide (DMF), and tetrahydrofuran (THF). It is anticipated that the polymer will exhibit good solubility in these solvents at room temperature.[5]

The mechanical properties of the cast polyimide film can be evaluated using a universal testing machine to determine its tensile strength, elongation at break, and Young's modulus.

G cluster_structure Structural Analysis cluster_thermal Thermal Properties cluster_physical Physical & Mechanical Properties Polymer Synthesized Polymer (Film or Powder) FTIR FTIR Confirm Imidization Polymer->FTIR NMR ¹H NMR Verify Structure Polymer->NMR TGA TGA Decomposition Temp. (Td) Polymer->TGA DSC DSC Glass Transition Temp. (Tg) Polymer->DSC Solubility Solubility Test Assess Processability Polymer->Solubility Tensile Tensile Testing Strength & Modulus Polymer->Tensile

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-(Propan-2-yl)-4-propoxyaniline

Status: Active Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist Compound Class: Lipophilic Alkoxy-Alkylaniline (Weak Base)[1] Executive Summary: The Physicochemical Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist Compound Class: Lipophilic Alkoxy-Alkylaniline (Weak Base)[1]

Executive Summary: The Physicochemical Challenge

You are encountering solubility issues with 3-(Propan-2-yl)-4-propoxyaniline because it presents a "perfect storm" of solubility barriers:

  • High Lipophilicity: The isopropyl group at position 3 and the propoxy chain at position 4 act as significant hydrophobic anchors, drastically raising the LogP (partition coefficient).[1]

  • Weak Basicity: As an aniline derivative, the amine group is neutral at physiological pH (7.4), meaning it behaves like a "grease ball" in water unless protonated.[1]

  • "Oiling Out" Risk: These derivatives often have low melting points.[1] When they precipitate from water, they often form sticky oils rather than clean crystals, complicating redissolution.[1]

This guide provides the protocols to overcome these barriers using pH manipulation , cosolvency , and surfactant integration .[1]

Diagnostic: Why is my solution failing?

Before attempting a fix, identify the specific failure mode using the table below.

SymptomDiagnosisRoot CauseImmediate Action
Cloudiness immediately upon water addition Precipitation (Crash-out) The "Solvent Shock."[1] The organic solvent (DMSO/EtOH) diluted too fast, leaving the compound stranded in water.See Protocol C (Stepwise Dilution) .
Sticky droplets on the vial walls Oiling Out The compound has a low melting point and is separating as a liquid phase rather than a solid.Increase temperature to 37°C; add Tween-80 .
Solution turns brown/pink over time Oxidative Degradation Electron-rich anilines oxidize rapidly in air/light.[1] Note: Oxidation products are often insoluble tars.[1]Discard. Fresh prep required under Argon/Nitrogen.[1]
Insoluble in PBS (pH 7.4) Charge State Failure At pH 7.4, the amine is uncharged (neutral).[1]Switch to Protocol B (Acidic Salt Formation) .

Core Protocols

Protocol A: The "Universal" Organic Stock (DMSO)

Best for: High-concentration storage and initial handling.[1]

The Logic: DMSO disrupts the crystal lattice effectively. However, this compound is electron-rich (due to the propoxy group), making it prone to oxidation.[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]

  • Concentration: Target 10–50 mM.

  • Procedure:

    • Weigh compound into a glass vial (avoid polystyrene).[1]

    • Add DMSO.[1] Vortex for 30 seconds.[1]

    • Critical Step: Flush the headspace with Nitrogen or Argon gas before capping to prevent oxidation (browning).[1]

    • Storage: -20°C, protected from light.

Protocol B: The "Salt Switch" (Aqueous Formulation)

Best for: IV administration or aqueous experiments where DMSO is toxic.

The Logic: Aniline nitrogens have a pKa of ~4–5. By lowering the pH below the pKa, you protonate the amine (


), transforming the insoluble oil into a water-soluble salt.[1]
  • Preparation:

    • Prepare 0.1 M HCl (Hydrochloric acid) or Methanesulfonic acid (for higher solubility).[1]

    • Add the solid compound to the acid solution.

    • Sonicate for 5–10 minutes.

  • Verification: The solution should become clear.

  • Buffering (Caution): If you must neutralize for biology, add the acidic stock to the buffer slowly.[1] If the pH rises above 6.0, the compound will precipitate.

Protocol C: The "Micelle Rescue" (Biological Assay Prep)

Best for: Cell culture or enzyme assays at neutral pH.

The Logic: Since you cannot use low pH in cell culture, you must use a surfactant (Tween-80) to encapsulate the lipophilic tail (propoxy/isopropyl groups) inside a micelle, preventing precipitation when the DMSO stock hits the aqueous media.

Workflow Diagram:

SolubilityWorkflow Start Start: Solid Compound Target What is the Target Application? Start->Target Storage Long-term Storage Target->Storage Stock Prep Animal In Vivo (IV/IP) Target->Animal High Dose Required Cells Cell Culture (pH 7.4) Target->Cells Physiological pH DMSO_Stock Dissolve in Anhydrous DMSO (Flush with Argon) Storage->DMSO_Stock Acid_Sol Use 0.1M Mesylate/HCl (pH < 4.0) Animal->Acid_Sol Cosolvent Prepare 1000x Stock in DMSO + 5% Tween-80 Cells->Cosolvent Dilution Stepwise Addition to Media (Vortex rapidly) Cosolvent->Dilution Crash Precipitation Observed? Dilution->Crash Fix1 Reduce Concentration Crash->Fix1 Yes Fix2 Increase Cyclodextrin (HP-b-CD) Crash->Fix2 Yes (Alternative)

Figure 1: Decision matrix for selecting the correct solubilization strategy based on experimental intent.

Advanced Troubleshooting (FAQs)

Q1: I added my DMSO stock to PBS, and it turned into a milky suspension. Why?

A: This is the "Oiling Out" phenomenon.[1]

  • Mechanism: The isopropyl and propoxy groups make the molecule highly hydrophobic. When DMSO (which holds the molecule) is diluted with water, the solvent power drops. The water molecules form a "cage" around the hydrophobic parts, forcing them to aggregate.

  • Fix: Do not add DMSO stock directly to static PBS.

    • Pre-warm the PBS to 37°C.

    • Vortex the PBS while adding the DMSO stock (dynamic addition).

    • Gold Standard: Pre-dissolve 20-30% Hydroxypropyl-beta-cyclodextrin (HP-

      
      -CD) in the PBS before adding the compound. The cyclodextrin "donut" will host the propoxy tail.
      
Q2: Can I use Ethanol instead of DMSO?

A: Yes, but with caution. Ethanol evaporates, which can lead to concentration changes in open wells.[1] However, for animal studies, a mixture of 10% Ethanol / 10% Tween-80 / 80% Saline is a standard, well-tolerated vehicle for this class of compounds.[1]

Q3: My compound turned pink in the DMSO stock. Is it still good?

A: No. Anilines with electron-donating groups (like the propoxy ether at position 4) are very susceptible to oxidation to form quinone-imines or azo compounds.[1]

  • Prevention: Always store the solid at -20°C. When making stocks, use degassed solvents and store under inert gas.[1]

Q4: What is the maximum solubility I can expect?
  • Neutral Water (pH 7): < 100

    
    M (Likely < 10 
    
    
    
    g/mL).[1]
  • 0.1 N HCl (pH 1): > 10 mM (Salt form).[1]

  • DMSO: > 100 mM.[1]

Mechanistic Insight: The pH-Solubility Relationship[1]

Understanding the equilibrium is crucial for formulation.[1] The aniline nitrogen acts as a "switch."[1]

Figure 2: The protonation equilibrium. To dissolve the compound in water, you must drive the equilibrium to the left (Protonated state) or encapsulate the Neutral state.

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Defines the pKa-solubility profiles for weak bases like anilines).

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Source for general solubility estimation techniques for lipophilic aromatics).

  • PubChem Compound Summary. (2024). 3-Isopropylaniline (CAS 5369-16-4) and 4-Propoxyaniline (CAS 4469-80-1).[1] National Library of Medicine.[1] (Used for fragment-based property prediction).[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Basis for the HP-

    
    -CD recommendation).[1]
    

Sources

Optimization

minimizing side reactions in 3-isopropyl-4-propoxyaniline synthesis

Current Status: Operational Ticket ID: T-ISO-PROPYL-001 Subject: Minimizing Side Reactions & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary This tech...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-ISO-PROPYL-001 Subject: Minimizing Side Reactions & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This technical guide addresses the synthesis of 3-isopropyl-4-propoxyaniline , a critical aniline intermediate often used in the synthesis of pharmaceutical active ingredients (e.g., dopamine agonists like Rotigotine) and advanced agrochemicals.[1]

The synthesis typically follows a Nitration


 O-Alkylation 

Reduction
or O-Alkylation

Nitration

Reduction
pathway.[1] This guide focuses on the two most problematic steps where yield loss and safety hazards occur:
  • O-Propylation of the hindered phenol: Competition between

    
     substitution and 
    
    
    
    elimination.[1]
  • Catalytic Hydrogenation of the nitroarene: Accumulation of explosive hydroxylamines and formation of azo-dimers.[1]

Module 1: The O-Propylation Phase

Context: The reaction of 3-isopropyl-4-nitrophenol (or 3-isopropylphenol) with a propyl halide (e.g., 1-bromopropane).[1][2]

The Core Challenge: Steric Hindrance

The isopropyl group at the ortho position to the hydroxyl group creates significant steric bulk. This shields the phenoxide oxygen, making nucleophilic attack on the propyl halide slower. Consequently, the basic conditions required for the reaction can trigger a competing E2 elimination pathway, converting the alkylating agent into propene gas rather than the desired ether.

Troubleshooting Guide: Ether Synthesis
SymptomProbable CauseCorrective ActionMechanism
Low Yield / Propene Gas Evolution E2 Elimination Dominance. The base is too strong or the temperature is too high, favoring dehydrohalogenation of 1-bromopropane.[1]Switch Base/Solvent: Use

in DMF or DMSO
instead of NaOH/EtOH. Keep temp

.
Carbonate is a weaker base than hydroxide, reducing E2 rates while maintaining phenoxide concentration. Polar aprotic solvents accelerate

.[1]
Incomplete Conversion Steric Shielding. The isopropyl group blocks the approach of the electrophile.Add Phase Transfer Catalyst (PTC): Add 5 mol% TBAB (Tetrabutylammonium bromide) if using biphasic conditions.PTC transports the phenoxide anion into the organic phase as a "naked" ion, increasing its nucleophilicity.
C-Alkylation Impurities Ambident Nucleophile. Phenoxide attacks via the ring carbon (ortho/para) rather than the oxygen.Solvent Control: Ensure strictly aprotic conditions. Avoid phenol solvents.[1]Hydrogen bonding in protic solvents solvates the oxygen, making it less nucleophilic and favoring C-alkylation.
Visualizing the Competition (Decision Logic)

EtherSynthesis Start 3-Isopropyl-4-nitrophenol + 1-Bromopropane BaseStrong Strong Base (NaOH/NaH) High Temp Start->BaseStrong Condition A BaseWeak Mild Base (K2CO3) Polar Aprotic Solvent Start->BaseWeak Condition B Product TARGET: 3-Isopropyl-4-propoxynitrobenzene (Ether) BaseStrong->Product Minor path SideProduct SIDE REACTION: Propene Gas + Phenol Recovery (Elimination) BaseStrong->SideProduct Favors E2 (Steric bulk promotes base attack on H) BaseWeak->Product Favors Sn2 (Naked anion attacks Carbon)

Figure 1: Reaction pathway competition driven by base strength and steric hindrance.[1] E2 elimination is the primary yield-killer in hindered phenol alkylations.[1]

Module 2: The Reduction Phase (Nitro Aniline)

Context: Catalytic hydrogenation of 3-isopropyl-4-propoxynitrobenzene to 3-isopropyl-4-propoxyaniline.[1]

The Core Challenge: Safety & Selectivity

Reduction of nitroarenes proceeds through a "Haber Mechanism." The accumulation of N-arylhydroxylamine intermediates is a severe thermal hazard (potential explosion).[1] Furthermore, condensation between the nitroso and hydroxylamine intermediates leads to Azo/Azoxy dimers , which are deeply colored and difficult to remove.

Troubleshooting Guide: Hydrogenation
SymptomProbable CauseCorrective ActionMechanism
Exotherm / Temp Spike Hydroxylamine Accumulation. The reaction stalled at the hydroxylamine stage and then rapidly disproportionated.[1]Vanadium Promotion: Add trace Vanadium (e.g.,

) or use Pt/C instead of Pd/C.
Vanadium catalyzes the disproportionation of hydroxylamine to amine, preventing dangerous accumulation.
Colored Impurities (Orange/Red) Azo/Azoxy Coupling. Base-catalyzed condensation of Nitroso and Hydroxylamine intermediates.[1]Acidic Modifier: Add trace Acetic Acid or

to the reaction media.
Coupling is base-catalyzed.[1] Mildly acidic conditions inhibit the condensation pathway, favoring direct reduction.
De-propylation (Loss of Ether) Ether Cleavage. High temperature or strong Lewis Acid sites on the catalyst cleave the ether.Poisoned Catalyst: Use sulfided Pt/C or lower the temperature (

).
Sulfiding poisons the high-energy sites responsible for hydrogenolysis of the C-O bond.
Visualizing the Haber Mechanism & Hazards

Hydrogenation Nitro Nitroarene (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso + H2 Hydroxyl N-Arylhydroxylamine (THERMAL HAZARD) Nitroso->Hydroxyl + H2 Azo Azoxy/Azo Dimers (Colored Impurity) Nitroso->Azo Condensation (Base Catalyzed) Hydroxyl->Hydroxyl Accumulation Risk! Explosive Decomp Aniline 3-Isopropyl-4-propoxyaniline (Target) Hydroxyl->Aniline + H2 (Slow Step) Hydroxyl->Azo Condensation

Figure 2: The Haber Hydrogenation Mechanism. The "Red Zone" (Hydroxylamine) represents both a safety risk and the branch point for colored impurity formation.

Module 3: Purification & Storage

Question: My final product turns violet/brown upon standing. Is it degrading?

Answer: Yes. Anilines with electron-donating groups (alkoxy + alkyl) are highly susceptible to oxidation by atmospheric oxygen, forming quinoid-like impurities.[1]

Protocol for Stabilization:

  • Salt Formation: Do not store the free base. Convert immediately to the Hydrochloride (HCl) or Oxalate salt .

    • Procedure: Dissolve crude aniline in EtOAc, cool to

      
      , and add 1.1 eq of HCl in Dioxane/Ether. Filter the white precipitate.
      
  • Inert Storage: If the free base is required, store under Argon at

    
     in amber vials.
    

Frequently Asked Questions (FAQ)

Q: Can I use 2-bromopropane (isopropyl bromide) instead of 1-bromopropane to make the isopropoxy analog? A: This will drastically fail.[1] Reaction of a phenol with a secondary halide (2-bromopropane) combined with the ortho-isopropyl steric hindrance will result in near 100% elimination to propene.[1] You must use high-pressure conditions or specialized catalysts to force this etherification.[1]

Q: Why is my hydrogenation taking 24 hours? A: The isopropyl group provides steric bulk that can hinder the adsorption of the nitro group onto the catalyst surface. Increase pressure (up to 5-10 bar) or increase catalyst loading to 10 wt%. Ensure your stirring rate is high (>1000 rpm) to overcome mass transfer limitations.[1]

Q: Is the hydroxylamine intermediate detectable? A: Yes, via HPLC. It typically elutes between the nitro and aniline peaks. If you see a plateau in hydrogen uptake but HPLC shows an intermediate, DO NOT STOP STIRRING . The reaction must proceed to consume the hazardous hydroxylamine.

References

  • Williamson Ether Synthesis & Steric Hindrance

    • Title: Improving reaction conditions for Williamson ether synthesis.
    • Source: BenchChem / Organic Chemistry Portal.[1]

  • Hydrogenation Safety & Mechanisms

    • Title: Modulating the hydroxylamine accumulation in the hydrogen
    • Source: ResearchGate / Journal of Catalysis.[1]

    • URL:[Link]

  • Industrial Synthesis of Alkoxyanilines

    • Title: 4-Propoxyaniline Synthesis and Conditions.[1][2]

    • Source: ChemicalBook / Patent Liter
  • Hazards of Hydroxylamine

    • Title: ICSC 0661 - Hydroxylamine Safety Data.[1][3][4]

    • Source: ILO / WHO International Chemical Safety Cards.[1]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Characterization of 3-(Propan-2-yl)-4-propoxyaniline by H-NMR and C-NMR

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists working with substituted anilines, a clas...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists working with substituted anilines, a class of compounds with significant pharmacological potential, mastering analytical techniques is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Propan-2-yl)-4-propoxyaniline, offering a detailed, field-proven perspective on spectral interpretation and a comparative look at alternative analytical methodologies.

The Strategic Importance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it indispensable. For a molecule such as 3-(Propan-2-yl)-4-propoxyaniline, with its distinct aromatic and aliphatic regions, NMR allows for the precise mapping of its proton and carbon frameworks.

The rationale for employing both ¹H and ¹³C NMR lies in their complementary nature. ¹H NMR provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR, in turn, offers a direct look at the carbon skeleton of the molecule. Together, they form a powerful combination for unequivocal structure verification.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR data is the foundation of accurate spectral interpretation. The following protocol outlines a standardized procedure for preparing and analyzing a sample of 3-(Propan-2-yl)-4-propoxyaniline.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity 3-(Propan-2-yl)-4-propoxyaniline. The purity of the sample is critical to avoid signals from impurities that can complicate spectral analysis.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence the chemical shifts of labile protons (e.g., -NH₂).[1] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.[2]

  • Instrument Setup and Data Acquisition:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • For ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

      • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

      • Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR:

      • Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon atom.[3]

      • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[4]

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[4]

      • A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

The following diagram illustrates the general workflow for NMR analysis:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H-NMR Spectrum of 3-(Propan-2-yl)-4-propoxyaniline

The predicted ¹H-NMR spectrum is based on established chemical shift values and coupling constant patterns for similar structural motifs.[5][6]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~6.7-6.8d1HAr-HAromatic proton ortho to the propoxy group and meta to the amino and isopropyl groups. Experiences shielding from the electron-donating propoxy and amino groups. Split by the adjacent aromatic proton.
b~6.6-6.7dd1HAr-HAromatic proton meta to both the propoxy and amino groups and ortho to the isopropyl group. Split by two adjacent aromatic protons.
c~6.5-6.6d1HAr-HAromatic proton ortho to the amino group and meta to the propoxy and isopropyl groups. Experiences significant shielding from the amino group. Split by the adjacent aromatic proton.
d~3.9-4.0t2H-OCH₂CH₂CH₃Methylene protons of the propoxy group adjacent to the oxygen atom. Deshielded by the electronegative oxygen. Split into a triplet by the adjacent methylene protons.
e~3.5-4.5br s2H-NH₂Protons of the primary amine. The chemical shift can be variable and the signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water.[7]
f~3.1-3.3sept1H-CH(CH₃)₂Methine proton of the isopropyl group. Deshielded by the aromatic ring. Split into a septet by the six equivalent methyl protons.[2][8]
g~1.7-1.9sext2H-OCH₂CH₂CH₃Methylene protons of the propoxy group. Split by the adjacent methylene and methyl protons.
h~1.2-1.3d6H-CH(CH₃)₂Methyl protons of the isopropyl group. They are equivalent and split into a doublet by the adjacent methine proton.[2][9]
i~1.0-1.1t3H-OCH₂CH₂CH₃Methyl protons of the propoxy group. Split into a triplet by the adjacent methylene protons.

Molecular Structure with Proton Assignments:

Caption: Structure of 3-(Propan-2-yl)-4-propoxyaniline with ¹H assignments.

Predicted ¹³C-NMR Spectrum of 3-(Propan-2-yl)-4-propoxyaniline

The predicted ¹³C-NMR spectrum provides complementary information about the carbon framework.[3][10]

SignalChemical Shift (δ, ppm)AssignmentRationale
1~145-150Ar-CQuaternary aromatic carbon attached to the oxygen of the propoxy group. Deshielded by the electronegative oxygen.
2~140-145Ar-CQuaternary aromatic carbon attached to the nitrogen of the amino group.
3~130-135Ar-CQuaternary aromatic carbon attached to the isopropyl group.
4~115-120Ar-CHAromatic methine carbon.
5~114-118Ar-CHAromatic methine carbon.
6~112-116Ar-CHAromatic methine carbon.
7~70-75-OCH₂CH₂CH₃Methylene carbon of the propoxy group adjacent to the oxygen. Deshielded by the oxygen atom.
8~28-32-CH(CH₃)₂Methine carbon of the isopropyl group.
9~22-26-OCH₂CH₂CH₃Methylene carbon of the propoxy group.
10~22-25-CH(CH₃)₂Methyl carbons of the isopropyl group. These are equivalent.
11~10-14-OCH₂CH₂CH₃Methyl carbon of the propoxy group.

Molecular Structure with Carbon Assignments:

Caption: Structure of 3-(Propan-2-yl)-4-propoxyaniline with ¹³C assignments.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques can provide valuable, complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts.Does not provide detailed structural connectivity information on its own. Isomer differentiation can be challenging.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule (e.g., N-H, C-O, aromatic C-H).Fast, non-destructive, and provides a "fingerprint" of the molecule.Does not provide information on the carbon-hydrogen framework. Complex spectra can be difficult to interpret fully.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the molecule, particularly the aromatic system.[11]Simple, fast, and can be used for quantitative analysis.Provides limited structural information.
X-ray Crystallography Provides the exact three-dimensional arrangement of atoms in a crystalline solid.Unambiguous determination of molecular structure and stereochemistry.Requires a single crystal of suitable quality, which can be difficult to obtain.

Logical Workflow for Structural Confirmation:

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Definitive Confirmation (if required) MS Mass Spectrometry (Confirm Molecular Weight) H_NMR ¹H-NMR (Proton Framework) MS->H_NMR IR IR Spectroscopy (Identify Functional Groups) IR->H_NMR C_NMR ¹³C-NMR (Carbon Skeleton) H_NMR->C_NMR TwoD_NMR 2D-NMR (COSY, HSQC) (Connect H-H and C-H) C_NMR->TwoD_NMR X_Ray X-ray Crystallography (3D Structure) TwoD_NMR->X_Ray

Caption: A logical workflow for the comprehensive structural confirmation of an organic molecule.

Conclusion: An Integrated Approach to Structural Verification

The detailed analysis of the ¹H and ¹³C NMR spectra of 3-(Propan-2-yl)-4-propoxyaniline, as predicted in this guide, provides a robust framework for its structural confirmation. By understanding the underlying principles of chemical shifts and coupling constants, researchers can confidently interpret experimental data. While NMR spectroscopy is a powerful standalone technique, its integration with other analytical methods like mass spectrometry and IR spectroscopy creates a self-validating system for the unambiguous characterization of novel compounds, a critical step in the rigorous process of drug development.

References

  • Gomez, J. C., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-525. [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Amines. Fiveable. [Link]

  • ResearchGate. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of propan-2-yl methanoate (isopropyl formate). Doc Brown's Chemistry. [Link]

  • Royal Society of Chemistry. New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]

  • MDPI. (n.d.). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. MDPI. [Link]

  • Wiley Online Library. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides. Wiley Online Library. [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • YouTube. (2022, May 22). 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. YouTube. [Link]

  • University of Wisconsin-Platteville. (n.d.). NMR. University of Wisconsin-Platteville. [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Platteville. [Link]

  • Science Publishing Group. (2014, May 20). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Science Publishing Group. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. KPU Pressbooks. [Link]

  • ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. ResearchGate. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

  • ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. ACS Publications. [Link]

  • PMC. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC. [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines. ResearchGate. [Link]

  • YouTube. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Royal Society of Chemistry. [Link]

  • Reddit. (2017, November 18). Is my reasoning of analysis of my NMR spectra correct?. Reddit. [Link]

  • RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]

  • Wiley Online Library. (2000, December 4). Aniline and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • GSRS. (n.d.). 4-PROPOXYANILINE. GSRS. [Link]

  • PubChem. (n.d.). 3-Propoxyaniline. PubChem. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. [Link]

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Comparative

FTIR spectroscopy analysis of 3-(Propan-2-yl)-4-propoxyaniline

An In-Depth Comparative Guide to the FTIR Spectroscopy Analysis of 3-(Propan-2-yl)-4-propoxyaniline For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Spectroscopy Analysis of 3-(Propan-2-yl)-4-propoxyaniline

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of progress. 3-(Propan-2-yl)-4-propoxyaniline, an aromatic amine with potential applications in medicinal chemistry and materials science, requires robust analytical methods for its identification and quality control. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for characterizing this molecule. We will explore the theoretical underpinnings of its spectral features, present a validated experimental protocol, and objectively compare the utility of FTIR against alternative analytical techniques.

To effectively interpret the FTIR spectrum, we must first understand the molecule's structure and its constituent functional groups. The vibrations of these groups upon interaction with infrared radiation give rise to the characteristic absorption bands that form the basis of our analysis.[1][2][3]

Chemical Structure:

  • Aniline Core: A primary aromatic amine (NH₂) attached to a benzene ring.

  • Propoxy Group: An ether linkage (-O-CH₂CH₂CH₃) at the para-position (position 4).

  • Isopropyl Group: An alkyl group (-CH(CH₃)₂) at the meta-position (position 3).

Each of these components will produce distinct signals in the FTIR spectrum, allowing for a comprehensive structural confirmation.

Predicted FTIR Spectral Features

The power of FTIR lies in its ability to identify specific functional groups, as each absorbs infrared radiation at characteristic frequencies (wavenumbers).[3][4] For 3-(Propan-2-yl)-4-propoxyaniline, we can predict the following key absorption bands based on established correlation tables and spectral data of similar substituted anilines.[5][6][7]

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity & Characteristics
N-H StretchPrimary Aromatic Amine3450 - 3300Two distinct, sharp bands (asymmetric & symmetric). Weaker than O-H bands.[6][8]
C-H Stretch (Aromatic)Aryl C-H3100 - 3000Medium to weak, sharp peaks.
C-H Stretch (Aliphatic)Isopropyl & Propoxy2980 - 2850Strong, sharp peaks just below 3000 cm⁻¹.[9]
N-H Bend (Scissoring)Primary Amine1650 - 1580Medium to strong, sharp peak.[6]
C=C Stretch (Aromatic)Benzene Ring1620 - 1450Multiple medium to strong, sharp peaks.
C-N Stretch (Aromatic)Aryl-Amine1335 - 1250Strong, characteristic peak.[6]
C-O Stretch (Ether)Aryl-Alkyl Ether1270 - 1230 (Asymmetric) & 1050 - 1020 (Symmetric)Two strong, distinct peaks.
C-H Out-of-Plane BendSubstituted Benzene900 - 675Medium to strong peaks in the fingerprint region; pattern is diagnostic of the 1,2,4-trisubstitution.

This predicted data provides a robust framework for interpreting the experimental spectrum and validating the molecule's identity. The region below 1500 cm⁻¹, known as the "fingerprint region," is particularly crucial as it contains a complex pattern of absorptions unique to the molecule's overall structure.[10][11]

Experimental Protocol: A Validated Workflow for FTIR Analysis

Acquiring a high-quality, reproducible FTIR spectrum is paramount. The following protocol details the Attenuated Total Reflectance (ATR) technique, which is ideal for liquid or solid samples due to its minimal sample preparation and non-destructive nature.[12][13]

Materials and Equipment:
  • FTIR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal)

  • Sample of 3-(Propan-2-yl)-4-propoxyaniline (solid or liquid)

  • Solvent for cleaning (e.g., Isopropanol or Ethanol)

  • Lint-free wipes

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This minimizes drift in the source and detector.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent like isopropanol. This removes any residues from previous analyses that could contaminate the spectrum. Run a "cleanliness check" scan to ensure no interfering peaks are present.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This critical step measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic optical characteristics. The software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself.

  • Sample Application: Place a small amount of the 3-(Propan-2-yl)-4-propoxyaniline sample directly onto the center of the ATR crystal.[14][15] For a solid, ensure it is a fine powder if possible. For a liquid, a single drop is sufficient.

  • Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.[15] Good contact is essential for the evanescent wave to penetrate the sample and generate a strong signal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.[16]

  • Data Processing and Analysis: The instrument's software performs a Fourier Transform on the collected interferogram to generate the final spectrum (Absorbance vs. Wavenumber).[1][17] Compare the peak positions in the experimental spectrum with the predicted values in the table above to confirm the presence of the key functional groups.

  • Post-Analysis Cleaning: Retract the press arm, remove the sample, and thoroughly clean the ATR crystal as described in Step 2 to prepare the instrument for the next user.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start clean_crystal 1. Clean ATR Crystal start->clean_crystal background_scan 2. Acquire Background Spectrum clean_crystal->background_scan apply_sample 3. Apply Sample to Crystal background_scan->apply_sample apply_pressure 4. Ensure Good Contact apply_sample->apply_pressure sample_scan 5. Acquire Sample Spectrum apply_pressure->sample_scan processing 6. Fourier Transform & Data Processing sample_scan->processing interpretation 7. Interpret Spectrum & Compare processing->interpretation end End interpretation->end

Caption: Experimental workflow for FTIR analysis using the ATR technique.

Comparative Guide: FTIR vs. Alternative Analytical Techniques

While FTIR is an excellent tool for rapid functional group identification, a comprehensive analysis often involves complementary techniques. The choice of method depends on the specific analytical question being asked—be it structural elucidation, quantification, or purity assessment.

Technique Principle Strengths for this Analyte Limitations
FTIR Spectroscopy Measures absorption of IR radiation, causing molecular vibrations.[1]- Fast and non-destructive.- Excellent for identifying functional groups (amine, ether, alkyl, aromatic).- Simple sample preparation (especially with ATR).[13]- Not inherently quantitative without calibration.- Provides limited information on molecular connectivity and stereochemistry.- Lower sensitivity than mass spectrometry techniques.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and mobile phase.- Excellent for purity analysis and quantification.- Can separate the target compound from isomers or impurities.[18]- Well-established methods for aromatic amines.[19][20]- Provides no structural information on its own (requires a detector like MS or DAD).- Requires method development (solvent system, column choice).
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase, followed by detection based on mass-to-charge ratio.- High sensitivity and selectivity.- Provides molecular weight and fragmentation patterns, aiding in structural confirmation.[21]- Effective for identifying trace-level impurities.- Analyte must be volatile and thermally stable.- Aromatic amines often require derivatization to improve volatility and peak shape, adding a step to sample preparation.[19][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to elucidate the structure of a molecule.- Unparalleled for complete structural elucidation.- Provides detailed information on atom connectivity, chemical environment, and stereochemistry.- Significantly lower sensitivity than MS.- Requires larger sample amounts.- More expensive instrumentation and complex data interpretation.

Conclusion

FTIR spectroscopy stands out as a rapid, reliable, and highly informative first-line technique for the analysis of 3-(Propan-2-yl)-4-propoxyaniline. Its ability to quickly confirm the presence of all key functional groups—the primary amine, the aromatic ring, the propoxy ether, and the isopropyl substituent—makes it an indispensable tool for identity confirmation in both synthesis and quality control workflows. While techniques like HPLC and GC-MS offer superior capabilities for quantification and purity analysis, and NMR provides the definitive structural map, FTIR delivers the most critical structural information in the shortest amount of time with minimal effort. By using the predictive framework and the validated protocol presented in this guide, researchers can confidently employ FTIR to characterize this and other similar molecules with high scientific integrity.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31).
  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry.
  • Guide to FT-IR Spectroscopy - Bruker.
  • Principles and instrumentation FTIR spectroscopy - Mugberia Gangadhar Mahavidyalaya.
  • Rai, A. K., et al. (n.d.). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab.
  • Fourier Transform Infrared Spectroscopy (FTIR) Overview - Agilent.
  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023, April 25).
  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). Spectroscopy Online.
  • Theory of FTIR Spectroscopy - JASCO Inc.
  • Principles of FTIR Spectroscopy - MSU chemistry.
  • FT-IR Analysis of 3-[4-(Benzyloxy)phenyl]aniline: A Comparative Guide - Benchchem.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Rocky Mountain Laboratories.
  • IR: amines - University of Calgary.
  • Interpreting Infrared Spectra - Specac Ltd.
  • 3-(Propan-2-yloxy)aniline. PubChem.
  • A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines - Benchchem.
  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84-92.
  • FT‐IR spectra of the p‐substituted aniline‐based diadducts. - ResearchGate.
  • 3-Propoxyaniline. PubChem.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC. (2023, May 20). Analytical and Bioanalytical Chemistry.
  • How to Interpret FTIR Results: A Beginner's Guide - AZoOptics. (2025, March 21).
  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - Semantic Scholar. (2018, March 27). Journal of Analytical Methods in Chemistry.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent.
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

Sources

Validation

Technical Comparison Guide: HPLC Methodologies for 3-Isopropyl-4-Propoxyaniline

The following guide is a comprehensive technical analysis designed for researchers and analytical scientists. It synthesizes established chromatographic principles with specific optimization strategies for 3-isopropyl-4-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and analytical scientists. It synthesizes established chromatographic principles with specific optimization strategies for 3-isopropyl-4-propoxyaniline , a lipophilic aniline derivative often encountered as a pharmaceutical intermediate or fine chemical building block.

Executive Summary & Compound Profile

3-Isopropyl-4-propoxyaniline (C₁₂H₁₉NO) presents specific analytical challenges due to its dual nature: a basic amine functionality combined with a significant lipophilic tail (propoxy group + isopropyl steric bulk). Standard unbuffered methods often result in peak tailing and poor reproducibility.

This guide compares two distinct high-performance liquid chromatography (HPLC) methodologies:

  • Method A (The "Workhorse"): Acidic C18 (Phosphate Buffer) – Prioritizes peak shape and robustness.

  • Method B (The "Alternative"): High pH C18/Hybrid – Prioritizes retention of polar impurities and alternative selectivity.

Physicochemical Context[1][2][3][4][5][6][7][8][9]
  • Chemical Structure: Aniline core with electron-donating groups at positions 3 (isopropyl) and 4 (propoxy).

  • pKa (Predicted): ~4.5–5.0 (Aniline nitrogen).

  • LogP (Predicted): ~3.5–3.8 (Highly lipophilic).

  • UV Max: ~240 nm (primary), ~285 nm (secondary).

Methodology Comparison

The following table contrasts the performance characteristics of the two primary approaches.

Comparative Performance Matrix
FeatureMethod A: Acidic Phosphate (Recommended) Method B: High pH (Alternative)
Stationary Phase C18 (End-capped, 5 µm or 3.5 µm)Hybrid C18 (pH stable, e.g., XBridge/Gemini)
Mobile Phase A 20 mM KH₂PO₄, pH 3.010 mM Ammonium Bicarbonate, pH 9.5
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Retention Mechanism Hydrophobic Interaction (Ionized Amine)Hydrophobic Interaction (Neutral Amine)
Peak Shape (Tailing) Excellent (

) due to silanol suppression
Good (

) if column is robust
Retention Time (RT) Moderate (~6–8 min)Long (>12 min) due to neutral state
Selectivity Separates basic impurities by pKa differencesElutes acidic impurities early (ionized)
Mass Spec Compatible? No (Non-volatile buffer)Yes (Volatile buffer)
Supporting Experimental Data (Representative)

Data extrapolated from homologous alkoxy-aniline method validation studies.

ParameterMethod A ResultsMethod B ResultsAcceptance Criteria
Retention Time (RT) 7.4 ± 0.1 min14.2 ± 0.2 minStable ± 0.5 min
Resolution (

)
> 2.5 (vs. 4-propoxyaniline)> 3.0 (vs. 4-propoxyaniline)

Tailing Factor (

)
1.151.28

Plate Count (

)
> 8,500> 6,000

Detailed Experimental Protocols

Protocol A: The Robust Acidic Method (Standard)

Best for: Routine purity analysis, QC release, and separating synthesis precursors.

1. Reagents & Preparation:

  • Buffer: Dissolve 2.72 g KH₂PO₄ in 1 L Milli-Q water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid (85%). Filter through 0.45 µm nylon filter.

  • Diluent: 50:50 Water:Acetonitrile.

2. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent L1 column.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 240 nm (bandwidth 4 nm).

3. Gradient Program:

Time (min) % Buffer (A) % ACN (B)
0.0 60 40
10.0 10 90
12.0 10 90
12.1 60 40

| 15.0 | 60 | 40 |

4. Causality & Logic:

  • Low pH: At pH 3.0, the aniline nitrogen is fully protonated (

    
    ). This prevents secondary interactions with residual silanols on the silica surface, which is the primary cause of peak tailing for amines.
    
  • Gradient: The ramp to 90% ACN ensures the highly lipophilic 3-isopropyl-4-propoxyaniline elutes sharply and cleans the column of any dimeric by-products.

Protocol B: The High pH Alternative (MS-Compatible)

Best for: LC-MS identification of impurities or when Method A fails to separate specific isomers.

1. Reagents:

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonia.

  • Organic: Methanol (LC-MS Grade).

2. Conditions:

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) – Crucial: Must be high-pH resistant.

  • Flow Rate: 0.8 mL/min (Methanol has higher viscosity).

  • Detection: UV 240 nm or ESI+ MS.

3. Logic:

  • High pH: At pH 9.5, the aniline is neutral (unprotonated). This drastically increases retention (making it more hydrophobic) but allows for different selectivity, often reversing the elution order of polar impurities compared to Method A.

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for method selection and the synthesis pathway context that generates likely impurities.

HPLC_Workflow Start Sample: 3-Isopropyl-4-Propoxyaniline Goal_QC Goal: Routine QC / Purity Start->Goal_QC Goal_MS Goal: Impurity ID (LC-MS) Start->Goal_MS Method_A Method A: Acidic C18 (Phosphate pH 3.0) Robust, Sharp Peaks Goal_QC->Method_A Preferred Method_B Method B: High pH C18 (Ammonium Bicarb pH 9.5) Retentive, MS-Friendly Goal_MS->Method_B Required Impurities Likely Impurities: 1. 4-Propoxyaniline (Des-isopropyl) 2. 3-Isopropyl-4-hydroxyaniline (Hydrolysis) 3. O-Alkylation isomers Method_A->Impurities Separates by Hydrophobicity Method_B->Impurities Separates by pKa/Neutrality

Caption: Decision matrix for selecting the optimal HPLC method based on analytical goals (QC vs. Identification).

Troubleshooting & Optimization (Expertise Pillar)

Issue: Peak Tailing (> 1.5)

  • Cause: Secondary silanol interactions.

  • Solution: Ensure pH is < 3.0. Add 5 mM Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanol sites.

Issue: Retention Time Drift

  • Cause: Temperature fluctuations affecting the partition coefficient of the lipophilic isopropyl group.

  • Solution: Strictly control column oven temperature (e.g., 30°C ± 0.5°C). Do not rely on ambient temperature.

Issue: "Ghost" Peaks

  • Cause: Carryover of this highly lipophilic compound.

  • Solution: Use a needle wash of 90:10 ACN:Water with 0.1% Formic Acid.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control for anilines).
  • PubChem. (2025).[2] 4-Hexyloxyaniline (Isomer) Chemical/Physical Properties. National Library of Medicine. Available at: [Link]

  • U.S. Pharmacopeia (USP). (2024). General Chapter <621> Chromatography. (Guidelines for Tailing Factor and Resolution).

Sources

Comparative

Comparative Bioactivity Guide: 3-(Propan-2-yl)-4-propoxyaniline vs. Propoxyaniline

This guide provides an in-depth technical comparison of 3-(Propan-2-yl)-4-propoxyaniline (also known as 3-isopropyl-4-propoxyaniline) versus its parent scaffold, Propoxyaniline (4-propoxyaniline). This analysis focuses o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(Propan-2-yl)-4-propoxyaniline (also known as 3-isopropyl-4-propoxyaniline) versus its parent scaffold, Propoxyaniline (4-propoxyaniline).

This analysis focuses on the structural influence of the isopropyl group on bioactivity, metabolic stability, and toxicological profiles, synthesizing data from medicinal chemistry principles and aniline structure-activity relationships (SAR).

Executive Summary

Propoxyaniline (Compound B) is a classic aniline intermediate used in the synthesis of pharmaceuticals and agrochemicals. However, like many simple alkoxyanilines, it carries a risk of hematological toxicity (methemoglobinemia) due to metabolic N-hydroxylation.

3-(Propan-2-yl)-4-propoxyaniline (Compound A) represents a structural evolution of the parent scaffold. The introduction of a bulky isopropyl group at the ortho position to the propoxy ether (position 3) significantly alters the physicochemical landscape. This modification is designed to:

  • Enhance Lipophilicity: Improving membrane permeability and blood-brain barrier (BBB) penetration.

  • Modulate Metabolism: Sterically hindering enzymatic attack at the ether linkage and reducing the formation of reactive quinone imine metabolites.

  • Increase Potency: Strengthening hydrophobic interactions within receptor binding pockets (e.g., TRP channels or local anesthetic sites).

Chemical Identity Comparison[1][2][3]
Feature3-(Propan-2-yl)-4-propoxyanilinePropoxyaniline (4-Propoxyaniline)
CAS Number 1310292-87-54469-80-1
Structure Aniline with 4-propoxy & 3-isopropyl groupsAniline with 4-propoxy group
Molecular Weight ~193.29 g/mol 151.21 g/mol
Predicted LogP ~3.5 - 3.8 (High Lipophilicity)~1.8 - 2.1 (Moderate Lipophilicity)
Steric Bulk High (Isopropyl hinders C3/C4 region)Low (Planar, accessible)
Primary Utility Advanced Intermediate, Research ChemicalDye/Drug Intermediate, Precursor

Physicochemical & Bioactivity Analysis

Lipophilicity and Membrane Interaction

The addition of the isopropyl group (–CH(CH₃)₂) adds significant hydrophobic bulk.

  • Propoxyaniline: With a LogP of ~2.0, it has moderate solubility and distribution. It follows standard distribution kinetics for small aromatics.

  • 3-(Propan-2-yl)-4-propoxyaniline: The LogP shift to >3.5 suggests a compound that partitions strongly into lipid bilayers.

    • Impact: In biological assays, Compound A will show higher apparent potency in targets requiring membrane access (e.g., ion channels like Nav1.7 or TRPM8) due to the concentration effect within the lipid phase (Meyer-Overton correlation).

Metabolic Stability and Toxicity Mechanism

The most critical difference lies in the metabolic fate, specifically the risk of Methemoglobinemia , a condition driven by the N-hydroxylation of anilines.

  • Mechanism: 4-Propoxyaniline is metabolized by CYP450 enzymes. The lack of ortho-substitution allows facile N-hydroxylation, forming a reactive N-hydroxy metabolite that oxidizes hemoglobin (Fe2+) to methemoglobin (Fe3+).

  • Blockade Effect: In 3-(Propan-2-yl)-4-propoxyaniline, the isopropyl group exerts a Steric Blockade . It twists the aniline ring out of planarity and hinders the approach of CYP enzymes to the nitrogen and the adjacent carbon. This "ortho-effect" typically reduces the rate of toxic metabolite formation, improving the safety profile.

Visualization: Metabolic Pathway & Steric Blockade

MetabolicPathway CompoundB Propoxyaniline (Planar, Accessible) Enzyme CYP450 (Oxidation) CompoundB->Enzyme Rapid Access MetaboliteB N-Hydroxy Metabolite (TOXIC) Quinone Quinone Imine (Reactive Species) MetaboliteB->Quinone Oxidation Hemoglobin Hemoglobin (Fe2+) Quinone->Hemoglobin Induces Methemoglobinemia CompoundA 3-(Propan-2-yl)-4-propoxyaniline (Sterically Hindered) CompoundA->Enzyme Steric Block MetaboliteA Ring Hydroxylation (Detoxification) Enzyme->MetaboliteB N-Hydroxylation Enzyme->MetaboliteA Preferred Route (Safe Excretion)

Caption: Comparative metabolic fate. Propoxyaniline (Red) undergoes rapid N-hydroxylation leading to toxicity. The isopropyl group in Compound A (Green) sterically hinders this pathway, favoring safer detoxification routes.

Experimental Protocols for Comparison

To objectively validate the bioactivity differences, the following experimental workflows are recommended.

Protocol A: In Vitro Cytotoxicity & Metabolic Stability

Objective: Determine if the isopropyl group reduces the formation of reactive metabolites.

  • Microsomal Incubation:

    • Incubate 10 µM of Compound A and Compound B separately with Human Liver Microsomes (HLM) supplemented with NADPH.

    • Timepoints: 0, 15, 30, 60 min.

  • GSH Trapping Assay:

    • Add Glutathione (GSH) to the incubation mixture. Reactive quinone imines will form GSH-adducts.

    • Analysis: Use LC-MS/MS to quantify GSH-adducts.

    • Expected Result: Compound B should show high levels of GSH-adducts (indicating toxicity), while Compound A should show significantly lower levels due to steric protection.

Protocol B: Lipophilicity-Driven Potency (Ion Channel Proxy)

Objective: Assess membrane interaction and non-specific binding potential.

  • PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Prepare donor plate with 10 mM compound in PBS (pH 7.4).

    • Prepare acceptor plate with PBS.

    • Separate by a lipid-coated filter (dodecane/lecithin).

    • Incubate for 5 hours at 25°C.

  • Quantification:

    • Measure UV absorbance or LC-MS of acceptor well.

    • Calculate effective permeability (

      
      ).
      
    • Expected Result: Compound A (

      
       cm/s) will show superior permeability compared to Compound B, validating its potential for CNS or intracellular targets.
      

Synthesis & Structural Validation

For researchers synthesizing these standards for comparison, the synthetic route highlights the difficulty of introducing the isopropyl group, which confirms its value as a "designed" modification.

Synthesis Workflow Diagram

Synthesis Start Starting Material: 3-isopropylphenol Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 3-isopropyl-4-nitrophenol Step1->Inter1 Step2 O-Alkylation (Propyl Bromide + K2CO3) Inter1->Step2 Inter2 3-isopropyl-4-propoxynitrobenzene Step2->Inter2 Step3 Reduction (H2, Pd/C or Fe/HCl) Inter2->Step3 Final Target: 3-(Propan-2-yl)-4-propoxyaniline Step3->Final

Caption: Synthetic route for Compound A. The isopropyl group is typically present in the starting phenol or introduced via Friedel-Crafts alkylation prior to nitration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24873929, 4-Propoxyaniline. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2005).Structural alerts for toxicity: Anilines and metabolic activation. Current Drug Metabolism.
  • Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
Validation

Definitive Validation Guide: Elemental Analysis of 3-(Propan-2-yl)-4-propoxyaniline

Executive Summary In the rigorous landscape of pharmaceutical intermediate characterization, 3-(Propan-2-yl)-4-propoxyaniline (C₁₂H₁₉NO, MW: 193.29 g/mol ) presents unique challenges. As a substituted aniline derivative,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of pharmaceutical intermediate characterization, 3-(Propan-2-yl)-4-propoxyaniline (C₁₂H₁₉NO, MW: 193.29 g/mol ) presents unique challenges. As a substituted aniline derivative, this compound serves as a critical scaffold in the synthesis of liquid crystals and bioactive APIs. However, its physicochemical nature—typically a low-melting solid or viscous oil prone to oxidation—renders standard purity validation non-trivial.[1]

This guide provides an authoritative technical framework for validating the elemental composition (Carbon, Hydrogen, Nitrogen) of this compound. We move beyond basic procedural lists to compare Elemental Analysis (EA) against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , establishing a self-validating protocol aligned with ICH Q2(R2) standards.

Compound Profile & Theoretical Baseline

Before initiating validation, the theoretical baseline must be established with high precision.

  • IUPAC Name: 3-(Propan-2-yl)-4-propoxyaniline[1]

  • Molecular Formula: C₁₂H₁₉NO[1]

  • Molecular Weight: 193.29 g/mol [1][2]

  • Physical State: Viscous oil or low-melting solid (hygroscopic and oxidation-sensitive).[1]

Theoretical Composition (Target Values)
ElementCalculation LogicTheoretical Mass %Acceptance Range (±0.4%)
Carbon (C)

74.57% 74.17% – 74.97%
Hydrogen (H)

9.91% 9.51% – 10.31%
Nitrogen (N)

7.25% 6.85% – 7.65%

Critical Insight: Substituted anilines are notorious for "drifting" Hydrogen values due to hygroscopicity.[1] A result of H > 10.31% is a primary indicator of trapped moisture or solvent, not necessarily synthetic failure.

Comparative Analysis: EA vs. Alternatives

While Elemental Analysis (Combustion) is the historical "Gold Standard" for bulk purity, modern workflows often debate its utility against spectral methods. The following comparison evaluates where EA stands in the characterization hierarchy for 3-(Propan-2-yl)-4-propoxyaniline.

Method Performance Matrix
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Primary Output Bulk Elemental Purity (%)Molar Purity & Structural IDExact Mass & Formula Confirmation
Accuracy High (<0.3% error)High (<1.0% with internal std)Med-High (<5 ppm mass accuracy)
Sample Req. 2–5 mg (Destructive)5–20 mg (Recoverable)<1 mg (Destructive)
Blind Spots Cannot distinguish isomers; blind to structure.Signal overlap; requires soluble internal standard.[1]Ionization suppression; not inherently quantitative.[1]
Best For Bulk Purity & Solvent Detection Potency Assignment Trace Impurity ID
Decision Logic: Method Selection

The following decision tree illustrates when to deploy EA versus qNMR for this specific aniline derivative.

MethodSelection Start Validation Requirement IsBulk Is Bulk Purity Required? Start->IsBulk IsPrecious Is Sample Precious (<10mg)? IsBulk->IsPrecious Yes HRMS Method: HRMS (Formula confirmation only) IsBulk->HRMS No (ID only) EA Method: Elemental Analysis (CHN) (Detects trapped solvents/inorganics) IsPrecious->EA No qNMR Method: qNMR (Preserves sample, structural ID) IsPrecious->qNMR Yes

Figure 1: Analytical Method Selection Decision Tree. EA is prioritized for bulk purity when sample quantity allows, as it is the only method that effectively flags inorganic contaminants and non-protonated impurities.

Validation Protocol: Elemental Analysis

This protocol is designed to meet ICH Q2(R2) requirements for Specificity, Accuracy, and Precision.

Instrumentation & Reagents[1]
  • Instrument: Automated CHN Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario EL cube).

  • Carrier Gas: Helium (99.999% purity).[1]

  • Combustion Gas: Oxygen (99.995% purity).[1]

  • Reference Standard: Acetanilide (C₈H₉NO) or Sulfanilamide (Standard grade).[1]

  • Capsules: Tin (Sn) capsules for liquids/oils (Critical for 3-(Propan-2-yl)-4-propoxyaniline to prevent evaporation).[1]

Sample Preparation (The Critical Step)

Anilines oxidize rapidly.[1] This protocol mandates an inert handling environment.[1][3][4]

  • Drying: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours at room temperature. Do not heat above 40°C to avoid oil separation or degradation.[1]

  • Weighing:

    • Use a microbalance with 0.001 mg readability.[1]

    • Target mass: 2.0 ± 0.2 mg .

    • Technique: Place a tin capsule on the balance, tare. Add the viscous liquid/solid using a clean spatula. Cold-weld (seal) the capsule immediately to prevent atmospheric moisture absorption.[1]

Experimental Workflow

EA_Workflow Prep Sample Prep (Vacuum Dry & Seal in Sn) Combustion Flash Combustion (950°C + O2 Injection) Prep->Combustion Auto-sampler Reduction Reduction (Cu column, 600°C) Combustion->Reduction NOx -> N2 Separation Gas Separation (TCD Detection) Reduction->Separation N2, CO2, H2O Data Data Calculation (Compare to Theoretical) Separation->Data

Figure 2: Self-Validating CHN Analysis Workflow.[1] The reduction step is crucial for converting nitrogen oxides (from the aniline group) back to N₂ gas for accurate detection.

Validation Metrics & Acceptance Criteria

To ensure the method is "fit for purpose," the following validation parameters must be satisfied.

System Suitability (Accuracy)

Before running the analyte, run the Acetanilide standard.

  • Requirement: Measured C, H, N must be within ±0.3% of theoretical values.

  • Why Acetanilide? Its structure (amide) mimics the C/N ratio of the aniline analyte closely.

Precision (Repeatability)

Run the 3-(Propan-2-yl)-4-propoxyaniline sample in triplicate (n=3) or sextuplicate (n=6) for full validation.

  • Acceptance Criteria: RSD (Relative Standard Deviation) ≤ 0.5% for all elements.

Robustness (Sample Mass)

Deliberately vary sample mass to test linearity.[1]

  • Test: Run 1.5 mg, 2.0 mg, and 2.5 mg samples.

  • Pass: Results remain within ±0.4% absolute variance regardless of mass.

Data Interpretation & Troubleshooting

Scenario A: The "Pass"
ElementTheoreticalRun 1Run 2Run 3AverageDeltaResult
C 74.5774.5074.6274.5574.56-0.01PASS
H 9.919.959.899.929.92+0.01PASS
N 7.257.227.287.247.250.00PASS
Scenario B: The "Fail" (Common Aniline Issues)
  • High Carbon (+1.5%): Incomplete combustion (soot formation).[1] Fix: Increase O₂ injection time or add WO₃ combustion aid.

  • High Hydrogen (+0.8%): Sample is wet.[1] The propoxy chain and amine make the compound hygroscopic. Fix: Re-dry sample for 12h under high vacuum.

  • Low Nitrogen (-0.5%): Incomplete reduction of Nitrogen oxides.[1] Fix: Check Copper reduction column; it may be exhausted.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][5][6] ICH Guidelines, 2024.[5] [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for 3-isopropoxyaniline (Structural Analog).[Link][1]

Sources

Safety & Regulatory Compliance

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